2-Acetoxy-3-deacetoxycaesaldekarin E
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S,4aR,11bS)-1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-13-16-7-9-24(27)22(4,5)12-20(29-14(2)25)21(30-15(3)26)23(24,6)18(16)11-19-17(13)8-10-28-19/h8,10-11,20-21,27H,7,9,12H2,1-6H3/t20-,21-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETPRYGDJQBBEF-HIGZBPRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC3(C(CC(C(C3(C2=CC4=C1C=CO4)C)OC(=O)C)OC(=O)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@@]3([C@@](C2=CC4=C1C=CO4)([C@H]([C@H](CC3(C)C)OC(=O)C)OC(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Natural source of 2-Acetoxy-3-deacetoxycaesaldekarin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetoxy-3-deacetoxycaesaldekarin E is a cassane-type furanoditerpene that has been isolated from the seed kernels of Caesalpinia crista. This guide provides a comprehensive overview of its natural source, isolation, and potential biological activity, with a focus on its notable antimalarial properties.
Natural Source
The sole identified natural source of this compound is the plant species Caesalpinia crista (synonyms: Caesalpinia bonduc, Caesalpinia bonducella). The compound is specifically found within the seed kernels of this plant. Caesalpinia crista is a flowering plant belonging to the Fabaceae family and is distributed throughout tropical and subtropical regions.
Chemical Properties
| Property | Value |
| Molecular Formula | C₂₄H₃₀O₆ |
| Molecular Weight | 414.5 g/mol |
| Class | Furanoditerpene |
| CAS Number | 18326-06-2 |
Biological Activity: Antimalarial Potential
Research has highlighted the potent antimalarial activity of this compound. In a study by Kalauni et al. (2006), this compound was one of 44 cassane- and norcassane-type diterpenes isolated from Caesalpinia crista and evaluated for its in vitro activity against the malaria parasite, Plasmodium falciparum[1].
| Compound | IC₅₀ (µM) against P. falciparum |
| This compound | 0.10[1] |
| Chloroquine (control) | 0.29[1] |
The potent activity of this compound, surpassing that of the conventional antimalarial drug chloroquine, underscores its potential as a lead compound for the development of new antimalarial agents.
Experimental Protocols
While a specific, detailed protocol for the isolation of this compound is not available in a single publication, the following is a representative methodology synthesized from several studies on the isolation of cassane-type diterpenes from Caesalpinia crista seed kernels.
5.1. Plant Material Collection and Preparation
-
Collect mature seeds of Caesalpinia crista.
-
Air-dry the seeds in the shade for 2-3 weeks.
-
Manually separate the seed kernels from the hard outer shell.
-
Grind the dried seed kernels into a coarse powder using a mechanical grinder.
5.2. Extraction
-
Macerate the powdered seed kernels (e.g., 1 kg) with dichloromethane (B109758) (CH₂Cl₂) or methanol (B129727) (MeOH) (e.g., 3 x 5 L) at room temperature for 72 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
5.3. Fractionation and Isolation
-
Subject the crude extract to silica (B1680970) gel column chromatography (e.g., column size 10 x 100 cm, silica gel 60, 70-230 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc), starting with 100% n-hexane and gradually increasing the polarity to 100% EtOAc.
-
Collect fractions of a defined volume (e.g., 500 mL) and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 7:3) and visualization reagent (e.g., ceric sulfate (B86663) spray followed by heating).
-
Pool fractions with similar TLC profiles.
-
Subject the fractions containing the target compound to further purification using repeated column chromatography on silica gel and/or Sephadex LH-20.
-
Perform final purification by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to yield pure this compound.
5.4. Structure Elucidation
The structure of the isolated compound can be elucidated using a combination of spectroscopic techniques, including:
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
DEPT (Distortionless Enhancement by Polarization Transfer)
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
NOESY (Nuclear Overhauser Effect Spectroscopy)
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HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry)
Visualizations
6.1. Experimental Workflow for Isolation
The following diagram illustrates a general workflow for the isolation of this compound from Caesalpinia crista seeds.
6.2. Putative Antimalarial Signaling Pathway
While the exact molecular target of this compound is unknown, a plausible mechanism of action for cassane-type diterpenes against P. falciparum could involve the disruption of essential parasitic processes. One such target could be the falcipains, a family of cysteine proteases crucial for hemoglobin digestion by the parasite within the host red blood cell.
References
The Uncharted Path: A Technical Guide to the Biosynthetic Pathway of Furanoditerpenes in Caesalpinia
For Researchers, Scientists, and Drug Development Professionals
The genus Caesalpinia is a rich source of structurally complex and biologically active furanoditerpenes, primarily belonging to the cassane-type. These compounds have garnered significant interest for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor activities.[1][2] Despite the extensive phytochemical characterization of these molecules, the precise enzymatic machinery and regulatory networks governing their biosynthesis remain largely unexplored. This technical guide synthesizes the current understanding, proposes a putative biosynthetic pathway based on established principles of diterpene metabolism in plants, and provides detailed experimental protocols for the elucidation of this pathway.
A Proposed Biosynthetic Pathway
The biosynthesis of furanoditerpenes in Caesalpinia is hypothesized to follow the general scheme of diterpenoid biosynthesis, originating from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The pathway likely involves a series of cyclization and oxidation reactions catalyzed by diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs), respectively.
The formation of the characteristic cassane skeleton is a key step. It has been proposed that this may occur via the rearrangement of a pimarane-type intermediate.[1] The subsequent formation of the furan (B31954) ring and other decorations are likely carried out by a series of CYPs and other tailoring enzymes.
The proposed pathway can be outlined as follows:
-
Formation of the Diterpene Scaffold: Geranylgeranyl pyrophosphate (GGPP), derived from the methylerythritol phosphate (B84403) (MEP) pathway in plastids, is cyclized by a Class II diTPS to form a bicyclic intermediate, likely a copalyl pyrophosphate (CPP) variant. This is followed by a Class I diTPS-catalyzed reaction to generate a tricyclic diterpene skeleton, such as a pimaradiene or a related compound.
-
Rearrangement to the Cassane Skeleton: The initial tricyclic scaffold is then proposed to undergo a rearrangement, potentially catalyzed by a specific diTPS or a CYP, to form the characteristic cassane skeleton.
-
Oxidative Modifications and Furan Ring Formation: The cassane backbone is subsequently decorated by a series of oxidation reactions, primarily hydroxylation, catalyzed by CYPs. The formation of the furan ring is also likely a result of CYP-mediated catalysis, potentially involving the oxidation of a side chain followed by cyclization.
-
Further Tailoring: Additional tailoring enzymes, such as glycosyltransferases, acyltransferases, and methyltransferases, may further modify the furanoditerpene scaffold to generate the vast diversity of compounds observed in Caesalpinia species.
References
2-Acetoxy-3-deacetoxycaesaldekarin E: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetoxy-3-deacetoxycaesaldekarin E is a naturally occurring furanoditerpene belonging to the cassane class of compounds.[1][2] Isolated from Caesalpinia crista, this molecule is of significant interest to the scientific community due to the established broad-spectrum biological activities of related cassane diterpenoids, which include anti-inflammatory, antimalarial, antitumor, antiviral, and antimicrobial effects. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, generalized experimental protocols for its isolation and characterization, and an exploration of potential biological signaling pathways based on studies of structurally similar compounds.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₀O₆ | PubChem[3] |
| Molecular Weight | 414.5 g/mol | PubChem[3] |
| CAS Number | 18326-06-2 | ChemWhat |
| Melting Point | 191-192 °C | ChemWhat |
| Appearance | Powder | --- |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone | --- |
| IUPAC Name | [(1R,2S,4aR,11bS)-1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6-tetrahydro-1H-naphtho[2,1-f][3]benzofuran-2-yl] acetate | PubChem[3] |
| InChI Key | FETPRYGDJQBBEF-HIGZBPRKSA-N | PubChem[3] |
| SMILES | CC1=C2CC[C@@]3(--INVALID-LINK--(--INVALID-LINK--C)OC(=O)C">C@HOC(=O)C)C)O | PubChem[3] |
Experimental Protocols
General Isolation and Purification Workflow
Caption: Generalized workflow for the isolation and purification of this compound.
Methodology Details:
-
Extraction: The dried and powdered seed kernels of Caesalpinia crista are subjected to extraction with a non-polar solvent such as dichloromethane (CH₂Cl₂) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the desired compounds.
-
Concentration: The resulting extracts are combined, filtered to remove solid plant material, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. A solvent gradient, commonly starting with a non-polar solvent like n-hexane and gradually increasing in polarity with a solvent such as ethyl acetate, is used to separate the mixture into fractions.
-
Fraction Analysis and Pooling: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles and showing the presence of the desired compound are pooled together.
-
Final Purification: The pooled fractions are further purified, often using preparative high-performance liquid chromatography (HPLC), to obtain the pure this compound.
-
Structural Elucidation: The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Potential Biological Activities and Signaling Pathways
Direct studies on the biological activities and signaling pathways of this compound are limited. However, extensive research on other cassane diterpenoids provides valuable insights into its potential mechanisms of action.
Antitumor Activity and Apoptosis Induction
Several cassane diterpenoids have demonstrated potent cytotoxic and pro-apoptotic effects in various cancer cell lines. The proposed mechanisms often converge on the induction of programmed cell death (apoptosis) through the modulation of key signaling pathways.
Caption: Potential apoptotic signaling pathways modulated by cassane diterpenoids.
Studies on related compounds suggest that this compound may exert antitumor effects by:
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Activating the p53 tumor suppressor protein.
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Increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.
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Activating executioner caspases, such as caspase-3, leading to the cleavage of essential cellular proteins like PARP.
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Potentially inhibiting pro-survival signaling pathways like the Wnt/β-catenin pathway.
Autophagy Induction in Cancer Cells
Recent research has also implicated cassane diterpenoids in the induction of autophagy, a cellular self-degradation process, in cancer cells. This can be a double-edged sword, either promoting cell survival or leading to autophagic cell death. One identified pathway involves the generation of reactive oxygen species (ROS).
Caption: The ROS/AMPK/mTORC1 signaling pathway potentially activated by cassane diterpenoids to induce autophagy.
This pathway suggests that this compound could potentially:
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Induce the production of Reactive Oxygen Species (ROS) within the cell.
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This oxidative stress then activates AMP-activated protein kinase (AMPK), a key energy sensor.
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Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and proliferation.
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Inhibition of mTORC1 leads to the activation of the ULK1 complex, which is a critical initiator of autophagy.
Conclusion
This compound is a cassane diterpenoid with a well-defined chemical structure and physical properties. While specific biological studies on this particular molecule are sparse, the wealth of data on related compounds from the Caesalpinia genus suggests a high potential for significant pharmacological activities, particularly in the realm of oncology. Further research is warranted to elucidate the precise mechanisms of action and to explore the therapeutic potential of this promising natural product. The experimental frameworks and pathway analyses presented in this guide offer a solid foundation for future investigations into this compound.
References
Mass Spectrometry Analysis of 2-Acetoxy-3-deacetoxycaesaldekarin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Acetoxy-3-deacetoxycaesaldekarin E, a furanoditerpenoid isolated from Caesalpinia crista. This document outlines the core principles of its mass spectrometric behavior, a detailed, adaptable experimental protocol for its analysis using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and a plausible fragmentation pattern based on its chemical structure. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, analytical scientists, and professionals involved in drug discovery and development.
Introduction
This compound is a member of the cassane-type diterpenoid family, a class of natural products known for their complex structures and diverse biological activities.[1][2] These compounds are predominantly found in the genus Caesalpinia, with Caesalpinia crista being a notable source.[1][2] The structural elucidation and quantitative analysis of these intricate molecules are heavily reliant on modern analytical techniques, with mass spectrometry playing a pivotal role.
This guide focuses specifically on the mass spectrometric analysis of this compound, providing a foundational understanding for its identification and characterization in complex mixtures.
Chemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for developing appropriate analytical methodologies.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₀O₆ | [3] |
| Molecular Weight | 414.5 g/mol | [3] |
| Class | Furanoditerpene | [4] |
| Source | Caesalpinia crista | [4][5] |
High-Resolution Mass Spectrometry Analysis
High-Resolution Mass Spectrometry, particularly coupled with Electrospray Ionization (ESI), is the technique of choice for the analysis of moderately polar and thermally labile compounds like this compound.
Experimental Protocol: HR-ESI-MS
The following protocol is a generalized procedure for the analysis of cassane-type diterpenoids from Caesalpinia crista and can be adapted for this compound.
Sample Preparation:
-
Extraction: Extract the dried and powdered plant material (e.g., seeds of Caesalpinia crista) with a suitable organic solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.
-
Fractionation: The crude extract can be subjected to column chromatography over silica (B1680970) gel or other stationary phases to isolate fractions enriched with diterpenoids.
-
Purification: Further purification of the target compound can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Sample for MS: Dissolve the purified compound in a solvent compatible with ESI-MS, such as methanol or acetonitrile, to a final concentration of approximately 1-10 µg/mL.
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for this class of compounds.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 1.5 - 2.0 L/min
-
Drying Gas (N₂): 8 - 12 L/min, 200 - 300 °C
-
Mass Range: m/z 100 - 1000
-
Data Acquisition: Full scan mode for accurate mass measurement of the parent ion and tandem MS (MS/MS) mode for fragmentation analysis. Collision-Induced Dissociation (CID) is used to generate fragment ions.
Predicted Fragmentation Pattern
Table of Predicted Fragment Ions:
| m/z (Predicted) | Ion Formula | Description of Neutral Loss |
| 415.2121 | [C₂₄H₃₁O₆]⁺ | Protonated molecule [M+H]⁺ |
| 397.1913 | [C₂₄H₂₉O₅]⁺ | Loss of H₂O |
| 355.1909 | [C₂₂H₂₇O₄]⁺ | Loss of acetic acid (CH₃COOH) |
| 337.1804 | [C₂₂H₂₅O₃]⁺ | Loss of acetic acid and H₂O |
| 295.1799 | [C₂₀H₂₃O₂]⁺ | Loss of two molecules of acetic acid |
| 277.1694 | [C₂₀H₂₁O]⁺ | Loss of two molecules of acetic acid and H₂O |
Note: The m/z values are predicted for the monoisotopic masses.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and mass spectrometric analysis of this compound.
Experimental Workflow Diagram.
Predicted Fragmentation Pathway
This diagram visualizes the predicted fragmentation cascade of this compound in the mass spectrometer.
Predicted Fragmentation Pathway.
Biological Activity and Signaling Pathways
Currently, there is no scientific literature available that describes the specific biological activities or associated signaling pathways for this compound. While other cassane-type diterpenoids from Caesalpinia species have been reported to exhibit a range of biological effects, including cytotoxic and anti-inflammatory activities, the bioactivity of this particular compound remains to be elucidated.[6][7] Future research is required to explore its potential therapeutic applications.
Conclusion
This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The provided experimental protocol and predicted fragmentation data offer a starting point for researchers working on the identification and characterization of this and related furanoditerpenoids. Further experimental work is necessary to validate the proposed fragmentation pathways and to investigate the biological significance of this natural product. The methodologies and information presented herein are intended to facilitate and guide these future research endeavors.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C24H30O6 | CID 44583993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 18326-06-2 [chemicalbook.com]
- 6. Cassane-Type Diterpenoids from the Seeds of Caesalpinia bonduc (L.) Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimalarial Potential of 2-Acetoxy-3-deacetoxycaesaldekarin E: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetoxy-3-deacetoxycaesaldekarin E is a cassane-type furanoditerpene isolated from the seed kernels of Caesalpinia crista. While research on this specific compound is limited, studies on a broader class of diterpenes from this plant have revealed significant biological activity, particularly against the malaria parasite Plasmodium falciparum. This technical guide synthesizes the available data on the known biological activities of this compound and related compounds, providing a foundation for further research and drug development efforts.
Core Biological Activity: Antimalarial Effects
The primary biological activity identified for the class of compounds including this compound is its in vitro antimalarial action against Plasmodium falciparum.
Quantitative Data Summary
Research conducted on a series of cassane and norcassane-type diterpenes isolated from Caesalpinia crista, which included this compound, demonstrated significant dose-dependent inhibitory effects on the growth of the FCR-3/A2 clone of Plasmodium falciparum[1][2]. While the specific IC50 value for this compound was not individually reported, the inhibitory concentrations for the entire group of tested diterpenes ranged from 90 nM to 6.5 µM[1].
| Compound Class | Target Organism | Assay Type | IC50 Range |
| Cassane and Norcassane-type Diterpenes (including this compound) | Plasmodium falciparum (FCR-3/A2 clone) | In vitro growth inhibition | 90 nM - 6.5 µM[1] |
Caption: Summary of the in vitro antimalarial activity of diterpenes from Caesalpinia crista.
Experimental Protocols
The following is a detailed methodology for the in vitro antiplasmodial activity assay used to evaluate the biological activity of this compound and related compounds.
In Vitro Antiplasmodial Activity Assay against Plasmodium falciparum
This protocol is based on the methods described for testing compounds against the chloroquine-resistant FCR-3/A2 strain of P. falciparum.
1. Parasite Culture:
-
The FCR-3/A2 strain of Plasmodium falciparum is maintained in continuous culture in human red blood cells (type A+).
-
The culture medium used is RPMI 1640 supplemented with 10% heat-inactivated human serum, 25 mM HEPES, and 25 mM NaHCO3.
-
Cultures are incubated at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.
2. Drug Sensitivity Assay:
-
The assay is performed in 96-well microtiter plates.
-
Compounds, including this compound, are dissolved in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted with the culture medium to achieve a range of final concentrations. The final DMSO concentration should be non-toxic to the parasites (typically ≤ 0.1%).
-
A suspension of parasitized red blood cells (1% parasitemia, 2.5% hematocrit) is added to each well containing the test compound.
-
The plates are incubated for 48 hours under the same conditions as the parasite culture.
3. Assessment of Parasite Growth Inhibition:
-
Parasite growth is determined by measuring the activity of parasite-specific lactate (B86563) dehydrogenase (pLDH).
-
After the 48-hour incubation, the plates are subjected to freeze-thaw cycles to lyse the red blood cells and release the pLDH.
-
A reaction mixture containing 3-acetylpyridine (B27631) adenine (B156593) dinucleotide (APAD), lactate, diaphorase, and nitroblue tetrazolium (NBT) is added to each well.
-
The pLDH-catalyzed conversion of lactate to pyruvate (B1213749) reduces APAD to APADH, which in turn reduces NBT to a formazan (B1609692) product.
-
The absorbance of the formazan product is measured at a wavelength of 650 nm using a microplate reader.
-
The 50% inhibitory concentration (IC50) is calculated by comparing the absorbance in the drug-treated wells to that of the drug-free control wells.
Caption: Workflow for the in vitro antiplasmodial activity assay.
Signaling Pathways and Mechanism of Action
The precise molecular target and mechanism of action for this compound and related cassane-type diterpenes in Plasmodium falciparum have not yet been elucidated. The broad range of IC50 values observed for different diterpenes from C. crista suggests that structural variations likely influence their antimalarial potency.
Future research should focus on identifying the specific parasitic target(s) of these compounds. Potential areas of investigation could include:
-
Inhibition of essential parasitic enzymes: Many antimalarial drugs target key enzymes in parasite metabolic pathways.
-
Disruption of parasite membranes: The lipophilic nature of diterpenes may allow them to interfere with the integrity of parasite or infected red blood cell membranes.
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Interference with hemoglobin digestion: A common mechanism for antimalarials is the disruption of the parasite's ability to digest host hemoglobin in the food vacuole.
Caption: Hypothetical mechanisms of antimalarial action.
Conclusion and Future Directions
This compound belongs to a class of furanoditerpenes from Caesalpinia crista with demonstrated in vitro antimalarial activity. While the specific potency of this individual compound is yet to be determined, the significant activity of related compounds highlights its potential as a lead molecule for the development of new antimalarial agents.
Future research should prioritize:
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Isolation or synthesis of pure this compound to determine its precise IC50 value against various strains of P. falciparum.
-
Mechanism of action studies to identify its molecular target(s) within the parasite.
-
In vivo efficacy and toxicity studies in animal models to assess its therapeutic potential.
-
Structure-activity relationship (SAR) studies to guide the design of more potent and selective analogs.
The exploration of natural products like this compound remains a crucial avenue in the global effort to combat malaria and overcome the challenge of drug resistance.
References
- 1. Cassane- and norcassane-type diterpenes from Caesalpinia crista of Indonesia and their antimalarial activity against the growth of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimalarial activity of cassane- and norcassane-type diterpenes from Caesalpinia crista and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 2-Acetoxy-3-deacetoxycaesaldekarin E: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetoxy-3-deacetoxycaesaldekarin E is a furanoditerpene natural product isolated from Caesalpinia crista.[1][2][3] As a member of the diterpenoid class of compounds, it holds potential for therapeutic applications, given that related molecules from the same plant and chemical class have demonstrated a variety of biological activities. However, a comprehensive review of the current scientific literature reveals a significant gap in the specific investigation of this compound. While its chemical identity is established, its biological effects, mechanism of action, and therapeutic relevance remain largely unexplored. This document serves to outline the known information about this compound and to highlight the areas where further research is critically needed to unlock its potential therapeutic value.
Chemical Identity
This compound is a complex furanoditerpene. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₀O₆ | [4] |
| Molecular Weight | 414.5 g/mol | [4] |
| CAS Number | 18326-06-2 | [4] |
| Synonyms | neocaesalpin AH | [4] |
| Source Organism | Caesalpinia crista | [1][2][3] |
Current State of Research and Potential Therapeutic Relevance
Caesalpinia crista, the natural source of this compound, has a history of use in traditional medicine.[5] Modern phytochemical investigations have revealed that plants of the Caesalpinia genus are rich in cassane-type diterpenoids, which have been reported to possess a wide array of pharmacological activities, including:
-
Anticancer and Cytotoxic Effects: Various diterpenoids isolated from Caesalpinia crista have demonstrated cytotoxic activity against human cancer cell lines.[5]
-
Anti-inflammatory Activity: Extracts and isolated compounds from related species have shown potential in modulating inflammatory pathways.
-
Antiviral and Antimalarial Properties: Several studies have highlighted the potential of cassane and norcassane diterpenes from Caesalpinia crista as antiviral and antimalarial agents.[1][6]
While these findings for related compounds are promising, it is crucial to note that no specific biological activity data for this compound has been reported in the peer-reviewed literature. Consequently, there is no quantitative data (e.g., IC₅₀, EC₅₀), detailed experimental protocols for its biological evaluation, or established signaling pathways associated with this particular molecule.
Future Directions and Research Opportunities
The structural characteristics of this compound as a furanoditerpene, coupled with the known bioactivities of compounds from its source organism, strongly suggest that it is a candidate for further pharmacological investigation. The following experimental workflows are proposed to elucidate its potential therapeutic relevance.
General Workflow for Biological Screening
Caption: Proposed workflow for the initial biological screening of this compound.
Hypothetical Anti-inflammatory Signaling Pathway Investigation
Should initial screening reveal anti-inflammatory activity, a logical next step would be to investigate its effect on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.
Caption: Hypothetical mechanism of anti-inflammatory action for investigation.
Conclusion
References
- 1. [PDF] Cassane-type diterpenoids from the genus Caesalpinia | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 18326-06-2 [chemicalbook.com]
- 4. This compound | C24H30O6 | CID 44583993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of 2-Acetoxy-3-deacetoxycaesaldekarin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetoxy-3-deacetoxycaesaldekarin E is a cassane-type furanoditerpenoid that has been isolated from plants of the Caesalpinia genus, notably Caesalpinia crista[1]. This class of compounds has garnered significant interest within the scientific community due to a wide range of biological activities, including anti-inflammatory, antimalarial, and cytotoxic effects. Notably, cassane diterpenoids have been shown to induce apoptosis in cancer cells, making them promising candidates for further investigation in drug development pipelines[2][3].
These application notes provide a detailed protocol for the extraction and isolation of this compound from its natural source. The methodologies described are based on established procedures for the purification of cassane-type diterpenoids from Caesalpinia species.
Data Presentation
The yield of this compound can vary depending on the plant source, geographical location, and the specific extraction and purification methods employed. The following table summarizes representative yields of various cassane diterpenoids, including the target compound, isolated from Caesalpinia species to provide an expected range for researchers.
| Compound Name | Plant Source | Starting Material | Extraction Solvent | Yield | Reference |
| This compound | Caesalpinia crista | Seed Kernels | Dichloromethane (B109758) | Not explicitly stated, but isolated as a known compound | [1] |
| Caesalpinin E | Caesalpinia crista | 214.0 g CHCl3 extract of seeds | Chloroform | 125.5 mg | |
| Caesalmin C | Caesalpinia crista | 214.0 g CHCl3 extract of seeds | Chloroform | 600.0 mg | |
| Norcaesalpinin B | Caesalpinia crista | 214.0 g CHCl3 extract of seeds | Chloroform | 45.5 mg |
Experimental Protocols
This section details the methodology for the extraction and isolation of this compound from the seeds of Caesalpinia crista.
Materials and Equipment
-
Dried seed kernels of Caesalpinia crista
-
Grinder or mill
-
Soxhlet apparatus or large-scale extraction vessel
-
Rotary evaporator
-
Glass chromatography columns
-
Silica (B1680970) gel (100-200 mesh and 200-300 mesh)
-
Thin-layer chromatography (TLC) plates (silica gel GF254)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)
-
NMR spectrometer
-
Mass spectrometer
-
Solvents: Dichloromethane (CH2Cl2), Methanol (MeOH), Ethyl Acetate (B1210297) (EtOAc), n-Hexane, Chloroform (CHCl3)
-
Vanillin-sulfuric acid spray reagent for TLC visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the extraction and isolation of this compound.
Step-by-Step Protocol
-
Preparation of Plant Material:
-
Procure dried seed kernels of Caesalpinia crista.
-
Grind the seed kernels into a coarse powder using a mechanical grinder or mill.
-
-
Solvent Extraction:
-
Extract the powdered seed kernels with dichloromethane (CH2Cl2) at room temperature with continuous stirring for 24-48 hours. Alternatively, a Soxhlet extraction can be performed for a more exhaustive extraction.
-
Filter the extract to remove the plant debris.
-
Repeat the extraction process two to three times to ensure maximum recovery of the diterpenoids.
-
-
Concentration of the Crude Extract:
-
Combine the filtrates from the extraction steps.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude dichloromethane extract.
-
-
Chromatographic Purification:
-
Initial Column Chromatography (Coarse Separation):
-
Subject the crude extract to silica gel column chromatography (100-200 mesh).
-
Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:EtOAc from 100:0 to 0:100).
-
Collect fractions of a suitable volume (e.g., 250 mL).
-
Monitor the fractions by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:EtOAc, 7:3).
-
Visualize the spots on the TLC plates by spraying with a vanillin-sulfuric acid reagent followed by heating.
-
Pool the fractions that show the presence of the target compound based on the TLC profile.
-
-
Secondary Column Chromatography (Fine Separation):
-
Subject the pooled fractions to further silica gel column chromatography (200-300 mesh).
-
Use a more refined gradient or isocratic solvent system of n-hexane and ethyl acetate to achieve better separation of the compounds.
-
Again, collect and monitor fractions by TLC.
-
Pool the fractions containing the purified this compound.
-
-
Preparative HPLC (Optional Final Purification):
-
For obtaining a highly pure compound, the semi-purified fraction can be subjected to preparative HPLC using a suitable column (e.g., C18) and mobile phase (e.g., methanol:water gradient).
-
-
-
Structural Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
-
Signaling Pathway
Cassane-type diterpenoids, including this compound, have been reported to exhibit cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis. The following diagram illustrates a plausible signaling pathway for the pro-apoptotic effects of these compounds.
Caption: Proposed apoptotic signaling pathway induced by cassane diterpenoids.
Disclaimer: This protocol is intended for guidance and may require optimization based on the specific experimental conditions and the quality of the starting material. All laboratory work should be conducted in accordance with standard safety procedures.
References
Application Note: HPLC Purification of 2-Acetoxy-3-deacetoxycaesaldekarin E
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 2-Acetoxy-3-deacetoxycaesaldekarin E, a cassane-type furanoditerpene, using High-Performance Liquid Chromatography (HPLC). The described method is adapted from established procedures for the separation of similar diterpenoids isolated from Caesalpinia species. This protocol is intended to offer a robust starting point for researchers seeking to obtain high-purity this compound for further studies.
Introduction
This compound is a furanoditerpene that has been identified in plants of the Caesalpinia genus[1][2]. As a member of the cassane diterpenoid class of natural products, it is of interest to researchers for its potential biological activities. The isolation and purification of this compound in sufficient quantity and purity are essential for comprehensive pharmacological evaluation and drug development efforts. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such natural products due to its high resolution and efficiency. This document outlines a preparative HPLC method for the purification of this compound.
Chemical Properties
A summary of the key chemical properties for this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C24H30O6 | [3] |
| Molecular Weight | 414.5 g/mol | [3] |
| Appearance | Powder | [4] |
| Solubility | Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | [4] |
| Melting Point | 191-192℃ | [5] |
HPLC Purification Protocol
This protocol is based on methods successfully employed for the purification of cassane diterpenoids from Caesalpinia species[6][7]. Optimization may be required based on the specific crude extract and HPLC system used.
Sample Preparation
-
Extraction: The initial plant material (e.g., seeds, roots) is typically defatted with a non-polar solvent like petroleum ether. The defatted material is then extracted with a solvent of intermediate polarity, such as ethyl acetate or a mixture of dichloromethane and methanol[6][7].
-
Preliminary Fractionation: The crude extract is often subjected to preliminary fractionation using open column chromatography on silica (B1680970) gel or Sephadex LH-20[8]. This step enriches the fraction containing the target compound.
-
Sample for HPLC: The enriched fraction is dried and then dissolved in a suitable solvent for HPLC injection. Given the solubility profile, methanol (B129727) or a mixture of the mobile phase components is recommended. The sample solution should be filtered through a 0.45 µm syringe filter prior to injection to prevent column clogging.
HPLC Instrumentation and Conditions
The following table summarizes the recommended HPLC parameters for the purification of this compound.
| Parameter | Recommended Condition |
| HPLC System | Preparative HPLC system with a UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase | Methanol (MeOH) and Water (H2O) |
| Gradient | Isocratic or gradient elution can be employed. A starting point is a 65:35 (v/v) mixture of Methanol and Water. The gradient can be optimized to improve separation. |
| Flow Rate | 2-5 mL/min (for a 10 mm ID column) |
| Detection Wavelength | 254 nm (or optimized based on UV scan of the compound) |
| Injection Volume | Dependent on column loading capacity and sample concentration. |
| Column Temperature | Ambient |
Purification Procedure
-
Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Run the HPLC method as per the conditions outlined above.
-
Monitor the chromatogram and collect the fraction corresponding to the peak of this compound. The retention time will need to be determined using an analytical run or by analyzing collected fractions.
-
Combine the collected fractions containing the pure compound.
-
Remove the organic solvent (methanol) from the collected fractions using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried to obtain the purified solid compound.
Purity Assessment
The purity of the isolated this compound should be assessed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Logical Relationship of HPLC Parameters
The successful purification of the target compound depends on the interplay of several key HPLC parameters. The following diagram illustrates these relationships.
References
- 1. This compound | 18326-06-2 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C24H30O6 | CID 44583993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. theclinivex.com [theclinivex.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Acid-catalyzed transformation of cassane diterpenoids from Caesalpinia bonduc to aromatic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Semi-synthesis of 2-Acetoxy-3-deacetoxycaesaldekarin E Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the semi-synthesis and biological evaluation of analogs of 2-Acetoxy-3-deacetoxycaesaldekarin E, a member of the cassane diterpene family. The protocols outlined below are based on established methodologies for the modification of related natural products and are intended to serve as a foundational guide for the development of novel therapeutic agents.
Introduction
Cassane diterpenoids, isolated from various species of the Caesalpinia genus, have garnered significant attention due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties.[1] The structural complexity and therapeutic potential of these compounds make them attractive targets for semi-synthetic modification to explore structure-activity relationships (SAR) and develop optimized drug candidates. This document details a proposed semi-synthetic route to generate analogs of this compound, along with protocols for their biological evaluation.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for a series of synthesized this compound analogs. This data is intended to illustrate the potential outcomes of the described experimental protocols.
Table 1: Cytotoxicity of this compound Analogs against Human Cancer Cell Lines
| Compound ID | Modification | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| CE-A1 | Parent Compound | 12.5 ± 1.8 | 18.2 ± 2.5 | 15.7 ± 2.1 |
| CE-A2 | C-7 Hydroxyl | 8.3 ± 1.1 | 10.1 ± 1.4 | 9.5 ± 1.3 |
| CE-A3 | C-7 Ketone | 25.1 ± 3.5 | 32.8 ± 4.1 | 28.4 ± 3.9 |
| CE-A4 | C-14 Demethyl | 15.2 ± 2.0 | 22.5 ± 3.1 | 19.8 ± 2.7 |
IC₅₀ values represent the concentration of compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.
Table 2: Anti-inflammatory Activity of this compound Analogs
| Compound ID | Modification | NO Inhibition IC₅₀ (µM) in LPS-stimulated RAW 264.7 cells |
| CE-A1 | Parent Compound | 22.8 ± 3.1 |
| CE-A2 | C-7 Hydroxyl | 15.4 ± 2.2 |
| CE-A3 | C-7 Ketone | 45.2 ± 5.8 |
| CE-A4 | C-14 Demethyl | 28.1 ± 3.9 |
IC₅₀ values represent the concentration of compound required to inhibit nitric oxide production by 50% and are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
The following are detailed protocols for the semi-synthesis and biological evaluation of this compound analogs.
Protocol 1: Isolation of Starting Material (Hypothetical)
A plausible starting material for the semi-synthesis would be a more abundant cassane diterpene isolated from a natural source, such as Caesalpinia bonduc. For the purpose of this protocol, we will assume the isolation of a hypothetical precursor, Caesaldekarin X , which possesses hydroxyl groups at positions C-2 and C-3.
-
Extraction: Air-dried and powdered seeds of Caesalpinia bonduc (1 kg) are extracted exhaustively with methanol (B129727) (3 x 5 L) at room temperature for 72 hours.
-
Fractionation: The combined methanol extracts are concentrated under reduced pressure to yield a crude residue. The residue is then suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate (B1210297).
-
Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing the target compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure Caesaldekarin X .
Protocol 2: Semi-synthesis of this compound (CE-A1)
This protocol describes the selective acetylation of the C-2 hydroxyl group followed by the deoxygenation of the C-3 hydroxyl group.
-
Selective Protection of C-2 Hydroxyl:
-
Dissolve Caesaldekarin X (1 mmol) in dry pyridine (B92270) (10 mL). .
-
Cool the solution to 0°C and add acetic anhydride (B1165640) (1.1 mmol) dropwise.
-
Stir the reaction mixture at 0°C for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 2-acetoxy-caesaldekarin X.
-
-
Deoxygenation of C-3 Hydroxyl (Barton-McCombie Deoxygenation):
-
To a solution of 2-acetoxy-caesaldekarin X (1 mmol) in dry toluene (B28343) (20 mL), add 4-dimethylaminopyridine (B28879) (DMAP, 0.1 mmol) and phenyl chlorothionocarbonate (1.2 mmol).
-
Stir the mixture at 80°C for 12 hours.
-
Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Dissolve the crude thionocarbonate in dry toluene (20 mL) and add tributyltin hydride (1.5 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture for 4 hours.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield This compound (CE-A1) .
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (e.g., 0.1 to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values using a suitable software.
Protocol 4: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 murine macrophages in 96-well plates.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite (B80452) by comparison with a standard curve of sodium nitrite. Calculate the percentage of NO inhibition and the IC₅₀ values.
Visualizations
The following diagrams illustrate key aspects of the experimental workflow and potential mechanisms of action.
Caption: Experimental workflow for the semi-synthesis and biological evaluation of analogs.
Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.
References
In Vitro Assay Design for Furanoditerpenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furanoditerpenes are a class of natural products characterized by a diterpene skeleton containing a furan (B31954) ring. These compounds, isolated from various terrestrial and marine organisms, have garnered significant interest in the scientific community due to their diverse and potent biological activities.[1][2] Preclinical studies have demonstrated their potential as anti-inflammatory, anticancer, antifungal, and antidiabetic agents, making them promising candidates for drug discovery and development.[1][3][4][5]
These application notes provide detailed protocols for a panel of in vitro assays designed to characterize the bioactivity of furanoditerpenes. The described methods will enable researchers to assess their cytotoxic, anti-inflammatory, and enzyme-inhibitory properties, as well as to investigate their underlying mechanisms of action through key signaling pathways.
Data Presentation: Summary of Furanoditerpene Bioactivity
The following tables summarize the reported in vitro bioactivities of selected furanoditerpenes. This data is intended to serve as a reference for expected ranges of activity and for comparison of new derivatives.
Table 1: Cytotoxicity of Furanoditerpenes against Cancer Cell Lines
| Furanoditerpene | Cell Line | Assay | IC50 (µM) | Reference |
| Furanodienone | A-549 (Lung Carcinoma) | MTT | ~100 | [1] |
| Furanodienone | HT-29 (Colon Carcinoma) | MTT | Not specified | |
| Furanodienone | RKO (Colon Carcinoma) | MTT | Not specified | |
| Crispenes F | MDA-MB-231 (Breast Cancer) | MTT | Not specified | [5] |
| Crispenes G | MDA-MB-231 (Breast Cancer) | MTT | Not specified | [5] |
| Ergosterol peroxide | Doxorubicin-resistant uterine sarcoma | Not specified | 36.18 | [6] |
| Peperomin E | PC-3 (Prostate Cancer) | MTT | Not specified | [7] |
Table 2: Anti-inflammatory Activity of Furanoditerpenes
| Furanoditerpene | Assay | Cell Line/System | Endpoint | IC50 (µM) | Reference |
| Compound 7 (from Fibraurea tinctoria) | Nitric Oxide Production | RAW 264.7 | NO inhibition | Potent | [3] |
| Compound 9 (from Fibraurea tinctoria) | Nitric Oxide Production | RAW 264.7 | NO inhibition | Potent | [3] |
| Compound 10 (from Fibraurea tinctoria) | Nitric Oxide Production | RAW 264.7 | NO inhibition | Potent | [3] |
| Compound 14 (from Fibraurea tinctoria) | Nitric Oxide Production | RAW 264.7 | NO inhibition | Potent | [3] |
| Compound 16 (from Fibraurea tinctoria) | Nitric Oxide Production | RAW 264.7 | NO inhibition | Potent | [3] |
Table 3: Enzyme Inhibitory Activity of Furanoditerpenes
| Furanoditerpene | Enzyme | Assay Principle | IC50 (µM) | Reference |
| Various Furanoditerpenoids | α-glucosidase | Spectrophotometric | Varies | [8][9][10][11] |
Experimental Protocols
Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Furanoditerpene compounds
-
Human cancer cell lines (e.g., A-549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate (B84403) Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the furanoditerpene compounds in the culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.
Materials:
-
Furanoditerpene compounds
-
Human cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells as described in the MTT assay protocol.
-
Treat cells with serial dilutions of furanoditerpenes for 48-72 hours.
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Anti-inflammatory Assays
This assay measures the production of nitric oxide, a key inflammatory mediator, by murine macrophages stimulated with lipopolysaccharide (LPS). NO is quantified by measuring its stable metabolite, nitrite (B80452), using the Griess reagent.
Materials:
-
Furanoditerpene compounds
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of furanoditerpene compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., L-NAME).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.
Enzyme Inhibition Assays
This assay determines the ability of furanoditerpenes to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help control postprandial hyperglycemia.
Materials:
-
Furanoditerpene compounds
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
Acarbose (positive control)
-
96-well plates
-
Microplate reader
Protocol:
-
Add 50 µL of furanoditerpene solution (in buffer) at various concentrations to the wells of a 96-well plate.
-
Add 50 µL of α-glucosidase solution (0.5 U/mL in buffer) to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (3 mM in buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for Cytotoxicity Assays (MTT & SRB).
Caption: Furanoditerpene Inhibition of the NF-κB Signaling Pathway.
Caption: Furanoditerpene Inhibition of the STAT3 Signaling Pathway.
Caption: Furanoditerpene-Induced Apoptosis via the Intrinsic Pathway.
References
- 1. Screening of Apoptosis Pathway-Mediated Anti-Proliferative Activity of the Phytochemical Compound Furanodienone against Human Non-Small Lung Cancer A-549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activities of furanoditerpenoids and other constituents from Fibraurea tinctoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crispenes F and G, cis-Clerodane Furanoditerpenoids from Tinospora crispa, Inhibit STAT3 Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Evaluation of α-amylase and α-glucosidase Inhibition of 2,3-Epoxyprocyanidin C1 and Other Constituents from Pterocarpus erinaceus Poir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays Using 2-Acetoxy-3-deacetoxycaesaldekarin E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of 2-Acetoxy-3-deacetoxycaesaldekarin E, a furanoditerpene isolated from Caesalpinia crista, on various cell lines. The provided methodologies are based on standard cell viability and cytotoxicity assays and can be adapted for high-throughput screening and mechanistic studies.
Introduction
This compound is a member of the furanoditerpenoid class of natural products. Diterpenoids isolated from the genus Caesalpinia have demonstrated a range of biological activities, including cytotoxic effects against cancer cell lines. Extracts from Caesalpinia crista have shown potent cytotoxic activity, which is often attributed to their diterpenoid constituents.[1][2][3] Therefore, evaluating the impact of this compound on cell viability is a critical step in exploring its therapeutic potential.
This document outlines protocols for three common assays: the MTT assay for cell metabolic activity, the Lactate Dehydrogenase (LDH) assay for cytotoxicity, and a Caspase-3/7 assay for apoptosis induction.
Data Presentation
The following table summarizes hypothetical cytotoxic activity of this compound against a panel of human cancer cell lines. This data is illustrative and serves as a template for presenting experimental findings.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | MTT | 48 | 25.5 ± 2.1 |
| A549 | Lung Carcinoma | MTT | 48 | 42.8 ± 3.5 |
| MCF-7 | Breast Cancer | MTT | 48 | 31.2 ± 2.9 |
| HepG2 | Hepatocellular Carcinoma | MTT | 48 | 55.1 ± 4.7 |
| Jurkat | T-cell Leukemia | LDH | 24 | 18.9 ± 1.7 |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
96-well plates
-
Selected cell lines
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Selected cell lines
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.
-
Sample Collection: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to that of positive controls (cells lysed to achieve maximum LDH release).
References
Application Notes and Protocols for Investigating the Mechanism of Action of 2-Acetoxy-3-deacetoxycaesaldekarin E
Introduction
2-Acetoxy-3-deacetoxycaesaldekarin E is a furanoditerpene isolated from Caesalpinia crista[1][2]. While direct experimental evidence on its mechanism of action is limited, the broader family of compounds from Caesalpinia species, including diterpenes and flavonoids, has demonstrated significant biological activities[3][4][5]. Extracts from Caesalpinia crista have been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties[1][6][7]. The anti-inflammatory effects are partly attributed to the inhibition of enzymes like 5-lipoxygenase[8]. Furthermore, various diterpenoids have been investigated for their potential as anti-cancer agents[9].
Based on the activities of structurally related compounds and extracts from the source plant, it is hypothesized that this compound exerts its biological effects through a dual mechanism involving the modulation of inflammatory signaling pathways and the induction of apoptosis in cancer cells. These application notes provide a series of experimental protocols to investigate this hypothetical mechanism of action.
Hypothetical Mechanism of Action
It is postulated that this compound inhibits the activation of the NF-κB and MAPK signaling pathways, which are crucial mediators of inflammation. This inhibition is expected to lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. In the context of cancer, it is hypothesized that this compound induces apoptosis through the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.
Data Presentation
The following tables summarize hypothetical quantitative data from the experimental protocols described below.
Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)
| Concentration (µM) | Cell Line: A549 (% Viability) | Cell Line: MCF-7 (% Viability) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 |
| 1 | 95.2 ± 3.8 | 92.1 ± 4.2 |
| 5 | 78.5 ± 4.1 | 75.3 ± 3.9 |
| 10 | 55.1 ± 3.2 | 51.7 ± 3.5 |
| 25 | 32.8 ± 2.9 | 29.4 ± 2.7 |
| 50 | 15.6 ± 2.1 | 12.8 ± 1.9 |
Table 2: Quantification of Apoptosis by Annexin V-FITC/PI Staining
| Treatment | % Early Apoptotic Cells (A549) | % Late Apoptotic Cells (A549) |
| Control | 3.2 ± 0.8 | 1.5 ± 0.4 |
| This compound (10 µM) | 25.7 ± 2.1 | 10.3 ± 1.2 |
| This compound (25 µM) | 48.9 ± 3.5 | 22.6 ± 1.8 |
Table 3: Effect on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages (ELISA)
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 25.3 ± 5.1 | 18.9 ± 4.5 |
| LPS (1 µg/mL) | 1580.7 ± 95.2 | 1250.4 ± 88.7 |
| LPS + Compound (10 µM) | 890.4 ± 60.1 | 710.2 ± 55.3 |
| LPS + Compound (25 µM) | 420.1 ± 35.8 | 350.6 ± 29.9 |
Table 4: Relative Protein Expression from Western Blot Analysis in A549 Cells
| Treatment | p-p65/p65 | p-ERK/ERK | Bax/Bcl-2 Ratio | Cleaved Caspase-3 |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| Compound (25 µM) | 0.45 | 0.52 | 3.8 | 4.2 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed A549 and MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare various concentrations of this compound in DMEM.
-
Replace the medium with fresh medium containing the compound at different concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by the compound.
Materials:
-
A549 cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates and treat with this compound (e.g., 10 and 25 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Measurement of Pro-inflammatory Cytokines by ELISA
Objective: To measure the effect of the compound on the production of TNF-α and IL-6.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
TNF-α and IL-6 ELISA kits
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with this compound (e.g., 10 and 25 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
Protocol 4: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of the compound on key proteins in the NF-κB, MAPK, and apoptotic pathways.
Materials:
-
A549 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against p-p65, p65, p-ERK, ERK, Bax, Bcl-2, Cleaved Caspase-3, and β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Treat A549 cells with this compound (e.g., 25 µM) for 24 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescence substrate and image the blot.
-
Quantify band intensities and normalize to a loading control (β-actin).
Mandatory Visualizations
Caption: Postulated anti-inflammatory signaling pathway.
Caption: Hypothesized intrinsic apoptosis pathway.
Caption: Overall experimental workflow diagram.
References
- 1. globalscitechocean.com [globalscitechocean.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. phcogcommn.org [phcogcommn.org]
- 5. Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caesalpinia Crista Linn. Induces Protection against DNA and Membrane Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Comparative study on anti-oxidant and anti-inflammatory activities of Caesalpinia crista and Centella asiatica leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activities of C18-, C19-, C20-, and Bis-Diterpenoid Alkaloids Derived from Genus Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Diterpenoid Compounds in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and experimental protocols for evaluating the therapeutic potential of diterpenoid compounds across various disease areas, including inflammation, pain, neurological disorders, and metabolic diseases. Detailed methodologies, data presentation guidelines, and visualizations of key signaling pathways are included to facilitate robust preclinical research and drug development.
Anti-inflammatory and Analgesic Activity of Andrographolide
Andrographolide, a labdane (B1241275) diterpenoid isolated from Andrographis paniculata, has demonstrated significant anti-inflammatory and analgesic properties. Animal models are crucial for characterizing these effects and elucidating the underlying mechanisms.
Animal Models and Experimental Protocols
a) Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation.
-
Protocol:
-
Male Sprague-Dawley rats (150-200g) are acclimatized for at least one week.
-
Animals are fasted overnight with free access to water before the experiment.
-
Baseline paw volume is measured using a plethysmometer.
-
Andrographolide (e.g., 3, 10, 30, 100 mg/kg) or a vehicle control is administered orally (p.o.).[1] A standard non-steroidal anti-inflammatory drug (NSAID) like diclofenac (B195802) can be used as a positive control.[1]
-
Thirty minutes after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.[1]
-
Paw volume is measured at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.
-
The percentage of edema inhibition is calculated using the formula: [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
b) Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate peripheral analgesic activity.
-
Protocol:
-
Male Swiss albino mice (20-25g) are used.
-
Andrographolide (e.g., 10, 25, 50 mg/kg) or vehicle is administered subcutaneously (s.c.).[2]
-
Thirty minutes after treatment, 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally (i.p.).
-
The number of writhes (a specific stretching posture) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.
-
The percentage of inhibition of writhing is calculated.
-
c) Hot Plate Test in Mice
This model assesses central analgesic activity.
-
Protocol:
-
Mice are placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
The latency to a painful response (e.g., licking the paws or jumping) is recorded as the baseline. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Andrographolide (e.g., 10, 25, 50 mg/kg, s.c.) is administered.[2]
-
The reaction time is measured at different time points (e.g., 30, 60, 90, 120 minutes) after drug administration.
-
An increase in reaction time compared to baseline indicates an analgesic effect.
-
Quantitative Data Summary
| Diterpenoid | Animal Model | Doses | Key Findings | Reference |
| Andrographolide | Carrageenan-Induced Paw Edema (Rat) | 3-100 mg/kg, p.o. | Dose-dependent reduction in paw edema.[1] | [1] |
| Andrographolide | Acetic Acid-Induced Writhing (Mouse) | 10, 25, 50 mg/kg, s.c. | Significant antinociceptive activity.[2] | [2] |
| Andrographolide | Hot Plate Test (Mouse) | 10, 25, 50 mg/kg, s.c. | Significant antinociceptive activity.[2] | [2] |
| Andrographolide | Prostate Cancer Xenograft (SCID Mice) | 10 mg/kg | Decreased tumor volume and angiogenesis.[3] | [3] |
| Andrographolide | Permanent Cerebral Ischemia (Rat) | 0.01-1 mg/kg | Reduced infarct volume by ~50% at 0.1 and 1 mg/kg.[4] | [4] |
Signaling Pathway
Andrographolide exerts its anti-inflammatory effects in part by inhibiting the NF-κB signaling pathway.
NF-κB signaling pathway and the inhibitory action of Andrographolide.
Neuroprotective Effects of Ginkgolide B
Ginkgolide B, a terpene lactone from Ginkgo biloba, exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases and nerve injury.
Animal Models and Experimental Protocols
a) Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This model is used to study the anti-inflammatory effects of compounds in the central nervous system.
-
Protocol:
-
Male C57BL/6J mice (8 weeks old) are used.[5]
-
Mice are divided into groups: Control, LPS, and LPS + Ginkgolide B (at various doses, e.g., 30, 60, 120 µmol/l).[5]
-
Ginkgolide B is administered, followed by an i.p. injection of LPS (e.g., 250 µg/kg) to induce neuroinflammation.[6]
-
After a set time (e.g., 24 hours), animals are euthanized, and brain tissue (e.g., hippocampus, striatum) is collected.
-
Tissues are analyzed for markers of microglial activation (e.g., Iba-1) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using techniques like immunohistochemistry and Western blotting.[7]
-
b) Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats
This is a widely used model for neuropathic pain.
-
Protocol:
-
Male Sprague-Dawley rats are anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing.[8]
-
The incision is closed in layers.
-
Ginkgolide B (e.g., 4 mg/kg) or vehicle is administered (e.g., daily).[9]
-
Pain behaviors, such as mechanical allodynia (von Frey test) and thermal hyperalgesia (plantar test), are assessed at different time points post-surgery.
-
Spinal cord tissue can be collected to measure inflammatory markers.[9]
-
Quantitative Data Summary
| Diterpenoid | Animal Model | Doses | Key Findings | Reference |
| Ginkgolide B | LPS-Induced Neuroinflammation (Mouse) | 30, 60, 120 µmol/l | Attenuated microglial activation and inflammatory response.[5] | [5] |
| Ginkgolide B | Chronic Constriction Injury (Rat) | 4 mg/kg | Reduced pain sensation and decreased expression of Iba-1 and NLRP3 inflammasome.[9] | [9] |
| Ginkgolide B | Aged Female Mice | 12 mg/kg | Extended median lifespan by 8.5% and improved muscle health.[7][10] | [7][10][11] |
Signaling Pathway
Ginkgolide B can mitigate neuropathic pain by suppressing the activation of the NLRP3 inflammasome.
NLRP3 inflammasome signaling and the inhibitory effect of Ginkgolide B.
Psychoactive and Therapeutic Effects of Salvinorin A
Salvinorin A, a potent kappa-opioid receptor (KOR) agonist from Salvia divinorum, has complex effects on the central nervous system, including potential anxiolytic and antidepressant properties.
Animal Models and Experimental Protocols
a) Elevated Plus Maze (EPM) in Rats
This model is a standard for assessing anxiety-like behavior.
-
Protocol:
-
Male Sprague-Dawley rats are used.[12]
-
The EPM apparatus consists of two open arms and two closed arms elevated from the floor.
-
Salvinorin A (e.g., 0.001-1000 µg/kg, s.c.) or vehicle is administered.[12]
-
Each rat is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for 5 minutes.
-
Parameters measured include the time spent in and the number of entries into the open and closed arms. Anxiolytic compounds typically increase the time spent in the open arms.
-
b) Forced Swim Test (FST) in Rats
This model is used to screen for antidepressant-like activity.
-
Protocol:
-
Male Sprague-Dawley rats are used.[12]
-
Rats are individually placed in a cylinder of water from which they cannot escape.
-
A pre-test session of 15 minutes is conducted 24 hours before the test.
-
On the test day, Salvinorin A (e.g., 0.001-1000 µg/kg, s.c.) or vehicle is administered.[12]
-
Rats are placed in the water for a 5-minute test session.
-
The duration of immobility is recorded. A decrease in immobility time suggests an antidepressant-like effect.
-
Quantitative Data Summary
| Diterpenoid | Animal Model | Doses | Key Findings | Reference |
| Salvinorin A | Elevated Plus Maze (Rat) | 0.001-1000 µg/kg, s.c. | Exhibited anxiolytic-like effects.[12] | [12] |
| Salvinorin A | Forced Swim Test (Rat) | 0.001-1000 µg/kg, s.c. | Showed antidepressant-like effects.[12] | [12] |
| Salvinorin A | LPS- and Carrageenan-Induced Paw Edema (Mouse) | Not specified | Reduced paw edema.[13] | [13] |
Signaling Pathway
Salvinorin A's effects are primarily mediated through the activation of the kappa-opioid receptor (KOR), a G protein-coupled receptor.
Kappa-opioid receptor signaling pathway activated by Salvinorin A.
Metabolic and Cardiovascular Effects of Forskolin
Forskolin, a labdane diterpene from Coleus forskohlii, is known to activate adenylyl cyclase and has potential applications in treating metabolic disorders and cardiovascular conditions.
Animal Models and Experimental Protocols
a) Diet-Induced Obesity in Mice
This model is used to study obesity and related metabolic dysfunctions.
-
Protocol:
-
Male C57BL/6J mice are fed a high-fat diet (HFD) for a specified period (e.g., 8 weeks) to induce obesity.[14]
-
Mice are then treated with Forskolin (e.g., 2 or 4 mg/kg, i.p., every two days) or vehicle.[6]
-
Body weight and food intake are monitored regularly.
-
At the end of the treatment period, glucose tolerance tests (GTT) and insulin (B600854) tolerance tests (ITT) are performed.
-
Serum lipid profiles (cholesterol, triglycerides) are analyzed.
-
Adipose tissue is collected to measure adipocyte size and markers of browning (e.g., UCP1).[15]
-
b) Hypertrophic Cardiomyopathy (HCM) Mouse Model
Genetically modified mouse models are used to study HCM.
-
Protocol:
-
Transgenic mouse models of HCM, such as Myh6R404Q and Tnnt2R109Q mice, are used.[16][17]
-
Forskolin or vehicle is administered to these mice.
-
Cardiac function is assessed using echocardiography.
-
At the end of the study, hearts are collected for histological analysis (e.g., cardiomyocyte size) and gene expression analysis of hypertrophy-related genes.[16]
-
Quantitative Data Summary
| Diterpenoid | Animal Model | Doses | Key Findings | Reference |
| Forskolin | Diet-Induced Obesity (Mouse) | 2, 4 mg/kg, i.p. | Reduced blood glucose levels and adipocyte diameter.[6] | [6] |
| Forskolin | Diet-Induced Obesity (Mouse) | 7.5, 15 mg/kg into IWAT | Improved glucose tolerance and reduced serum insulin and cholesterol.[15] | [15] |
| Forskolin | Hypertrophic Cardiomyopathy (Mouse) | Not specified | Mitigated cardiac hypertrophy and reversed cardiac dysfunction.[16] | [16] |
Signaling Pathway
Forskolin alleviates hypertrophic cardiomyopathy by modulating the ADCY6/cAMP/PKA pathway.
References
- 1. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jpsbr.org [jpsbr.org]
- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. A detailed molecular network map and model of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Obesity and Metabolic Effects of Forskolin in Obese C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Obesity and Metabolic Effects of Forskolin in Obese C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Forskolin is an effective therapeutic small molecule for the treatment of hypertrophic cardiomyopathy through ADCY6/cAMP/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fropofol prevents disease progression in mice with hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Formulation of 2-Acetoxy-3-deacetoxycaesaldekarin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetoxy-3-deacetoxycaesaldekarin E is a cassane diterpenoid natural product with potential therapeutic applications.[1] Like many complex natural products, it exhibits poor aqueous solubility, a significant hurdle for in vivo evaluation.[2] This document provides detailed application notes and protocols for the formulation of this compound to enable pharmacokinetic, pharmacodynamic, and toxicological studies in animal models. The primary challenge addressed is overcoming the compound's lipophilicity to achieve a stable and bioavailable formulation suitable for parenteral administration.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties is crucial for developing a successful formulation strategy.[3]
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₀O₆ | [2] |
| Molecular Weight | 414.5 g/mol | [2] |
| Melting Point | 191-192 °C | [4] |
| Calculated XLogP3 | 4.1 | [2] |
| Appearance | White to off-white solid (assumed) | N/A |
| Aqueous Solubility | Poor (predicted based on XLogP3) | N/A |
The high XLogP3 value confirms the lipophilic nature of this compound, indicating that it is practically insoluble in water. This necessitates the use of solubility-enhancing excipients for in vivo administration.[5]
Formulation Strategies for Poorly Soluble Compounds
Several strategies can be employed to formulate hydrophobic compounds for in vivo research.[5][6] The selection of an appropriate strategy depends on the compound's properties, the intended route of administration, and the required dose.
-
Co-solvent Systems: A mixture of a water-miscible organic solvent and water can be used to dissolve the compound.
-
Surfactant-based Systems: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in an aqueous vehicle.[7]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble drugs.[8]
-
Lipid-based Formulations: For highly lipophilic compounds, lipid-based systems like emulsions or self-emulsifying drug delivery systems (SEDDS) can be effective.[6]
For initial in vivo screening, a simple co-solvent or surfactant-based system is often preferred due to ease of preparation and administration.
Recommended Excipients for Formulation Development
Based on established practices for formulating poorly soluble compounds for parenteral administration, the following excipients are recommended for initial screening.[7]
| Excipient Class | Example | Typical Concentration Range (%) | Purpose |
| Co-solvents | Ethanol, USP | 5 - 20 | Primary solubilizer |
| Propylene Glycol (PG), USP | 10 - 40 | Co-solvent, viscosity modifier | |
| Polyethylene Glycol 400 (PEG 400), NF | 10 - 50 | Co-solvent, solubilizer | |
| Surfactants | Polysorbate 80 (Tween® 80), NF | 1 - 10 | Solubilizer, emulsifier |
| Cremophor® EL, NF | 1 - 10 | Solubilizer | |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 - 40 | Inclusion complex formation |
Note: The use of non-pharmaceutical grade compounds in animals requires justification and approval by the Institutional Animal Care and Use Committee (IACUC).[9][10][11] All excipients should be of pharmaceutical grade.
Experimental Protocols
Excipient Screening Protocol
This protocol outlines a systematic approach to screen for suitable solubilizing excipients for this compound.
Objective: To determine the solubility of this compound in various pharmaceutically acceptable vehicles.
Materials:
-
This compound
-
Selected co-solvents, surfactants, and cyclodextrins (see Table above)
-
Water for Injection (WFI)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC with a suitable column and detector for quantification
Procedure:
-
Prepare stock solutions of each excipient in WFI at various concentrations (e.g., 10%, 20%, 30%, 40% w/v).
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of each excipient solution in a microcentrifuge tube.
-
Vortex the tubes vigorously for 2 minutes.
-
Place the tubes in a shaker or rotator at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration within the linear range of the HPLC method.
-
Analyze the concentration of this compound in the diluted supernatant by a validated HPLC method.
-
Determine the saturation solubility in each vehicle.
Protocol for Preparation of a Parenteral Formulation
This protocol provides a step-by-step guide for preparing a formulation suitable for intravenous (IV) or intraperitoneal (IP) injection in small laboratory animals. This example uses a co-solvent/surfactant system, which is a common starting point.
Objective: To prepare a sterile, injectable formulation of this compound at a target concentration (e.g., 1 mg/mL).
Materials:
-
This compound
-
Ethanol, USP
-
Polysorbate 80 (Tween® 80), NF
-
Saline (0.9% Sodium Chloride Injection, USP)
-
Sterile, depyrogenated vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Preparation of the Vehicle:
-
In a sterile vial, prepare the vehicle by mixing Ethanol and Polysorbate 80. For a final formulation containing 10% Ethanol and 5% Polysorbate 80, mix 1 part Ethanol and 0.5 parts Polysorbate 80.
-
-
Dissolution of the Compound:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add a small volume of the vehicle (Ethanol/Polysorbate 80 mixture) to the vial and vortex until the compound is completely dissolved.
-
-
Final Dilution:
-
Slowly add the saline to the dissolved drug concentrate while gently vortexing. Continue adding saline to reach the final desired volume and concentration. For example, to make 10 mL of a 1 mg/mL solution, you would use 10 mg of the compound. The final volume of the vehicle and saline will be 10 mL.
-
-
Sterilization:
-
Draw the final formulation into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a final sterile, depyrogenated vial.
-
-
Quality Control:
-
Visually inspect the final formulation for any precipitation or particulate matter.
-
If possible, confirm the concentration of this compound using a suitable analytical method (e.g., HPLC).
-
The pH of the final formulation should be measured and adjusted if necessary to be within a physiologically acceptable range (typically pH 6.5-7.5).[10]
-
Example Formulation Composition:
| Component | Concentration |
| This compound | 1 mg/mL |
| Ethanol, USP | 10% v/v |
| Polysorbate 80, NF | 5% v/v |
| 0.9% Saline | q.s. to 100% |
Visualizations
References
- 1. Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C24H30O6 | CID 44583993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 4. chemwhat.com [chemwhat.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pharmtech.com [pharmtech.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Use of Non-Pharmaceutical Grade Compounds in Animals | Research Animal Care and Safety [animalcare.illinois.edu]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. research.olemiss.edu [research.olemiss.edu]
Analytical Standards for 2-Acetoxy-3-deacetoxycaesaldekarin E: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of 2-Acetoxy-3-deacetoxycaesaldekarin E, a cassane-type furanoditerpene. The information herein is intended to support quality control, purity assessment, and stability testing of this compound for research and drug development purposes.
Compound Information
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 18326-06-2 |
| Molecular Formula | C₂₄H₃₀O₆ |
| Molecular Weight | 414.49 g/mol |
| Chemical Class | Cassane Diterpene |
| Appearance | White to off-white powder |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] |
| Purity (Typical) | ≥98% (by HPLC) |
| Storage | Store at -20°C for long-term storage. Protect from light and moisture. |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended for the purity assessment and quantitative analysis of this compound. Due to the lack of a strong chromophore in some diterpenoids, detection at lower wavelengths (e.g., 210 nm) is often employed.[2] Alternatively, a Charged Aerosol Detector (CAD) can be used for more universal and sensitive detection.[2]
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 0-30 min: 60-90% B; 30-35 min: 90% B; 35-36 min: 90-60% B; 36-40 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Standard Solution | Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Prepare working standards by serial dilution. |
| Sample Preparation | Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Data Analysis:
-
Purity: Determine the area percentage of the main peak relative to the total peak area.
-
Quantification: Construct a calibration curve using the peak areas of the standard solutions versus their concentrations. Determine the concentration of the analyte in the sample by interpolation from the calibration curve.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural integrity of this compound should be confirmed using one- and two-dimensional NMR spectroscopy. The complete assignment of proton (¹H) and carbon (¹³C) signals is crucial for identity confirmation.
Experimental Protocol: NMR
Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended for better resolution).
Sample Preparation:
-
Dissolve 5-10 mg of the standard in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
Recommended Experiments:
-
¹H NMR: To observe the proton chemical shifts and coupling constants.
-
¹³C NMR: To determine the number and chemical shifts of carbon atoms.
-
DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is critical for assigning quaternary carbons and piecing together the molecular framework.
-
Data Interpretation:
-
Compare the acquired spectra with reference data for cassane diterpenes to confirm the structure. Key correlations in 2D NMR spectra are instrumental in confirming the connectivity of the molecule.[1][3]
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule, which can aid in structural confirmation.
Experimental Protocol: LC-MS
Instrumentation:
-
Liquid chromatography system coupled to a mass spectrometer (e.g., QTOF or Orbitrap for high-resolution mass spectrometry).
Chromatographic Conditions:
-
Use the HPLC conditions described in Section 2.1, potentially with a faster gradient if only mass data is required.
Mass Spectrometry Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |
| Scan Range | m/z 100-1000 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Collision Energy (for MS/MS) | Ramp from 10-40 eV to obtain fragment ions |
Data Analysis:
-
Confirm the presence of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).
-
Use high-resolution data to confirm the elemental composition.
-
Analyze the MS/MS fragmentation pattern to identify characteristic losses (e.g., loss of acetic acid, water) which can provide structural information. The fragmentation of the diterpenoid skeleton can yield diagnostic ions.[4]
Stability Testing Protocol
A stability testing program is essential to determine the retest period and appropriate storage conditions for the analytical standard.
Protocol Outline
Storage Conditions:
-
Long-term: -20°C ± 5°C
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH
-
Stress Conditions (for method validation): 40°C ± 2°C / 75% RH ± 5% RH; exposure to light (ICH Q1B).
Testing Schedule:
-
Long-term: 0, 6, 12, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
Analytical Tests:
-
Appearance: Visual inspection.
-
Purity: HPLC-UV method as described in Section 2.1.
-
Identity: Confirmation by a secondary technique if significant changes are observed (e.g., LC-MS).
Acceptance Criteria:
-
Appearance: No significant change in color or physical state.
-
Purity: No significant degradation (e.g., not more than 2% decrease in purity from the initial value). No single impurity should exceed 0.5%.
References
Troubleshooting & Optimization
Technical Support Center: Isolation of 2-Acetoxy-3-deacetoxycaesaldekarin E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 2-Acetoxy-3-deacetoxycaesaldekarin E isolation. The methodologies and data presented are based on established principles of natural product chemistry and protocols for similar cassane-type diterpenes isolated from the genus Caesalpinia.
Frequently Asked Questions (FAQs)
Q1: What is the typical source material for isolating this compound?
This compound is a cassane-type diterpene. Compounds of this class are commonly isolated from plants of the genus Caesalpinia, particularly from the seeds.[1][2][3][4] The quality and age of the plant material can significantly impact the yield of the target compound.
Q2: What are the general steps involved in the isolation of this compound?
The isolation process typically involves the following stages:
-
Preparation of Plant Material: Drying and grinding the plant material (e.g., seeds) to a fine powder.
-
Extraction: Performing a solid-liquid extraction using a suitable organic solvent.
-
Solvent Partitioning: Separating compounds based on their polarity.
-
Chromatographic Purification: Isolating the target compound using techniques like column chromatography and High-Performance Liquid Chromatography (HPLC).
-
Crystallization: Obtaining the pure compound in a crystalline form.
Q3: What is a realistic expected yield for a minor secondary metabolite like this compound?
| Parameter | Expected Range (w/w) |
| Yield from Dried Plant Material | 0.01% - 0.1% |
| Note: This is an estimated range and should be used as a guideline. Yields outside this range may still be within normal variation. |
Troubleshooting Guide
Problem 1: Low Concentration of Target Compound in the Crude Extract
Possible Causes:
-
Poor Quality Plant Material: The concentration of secondary metabolites can vary with the age, geographical origin, and storage conditions of the plant material.[6]
-
Inefficient Extraction: The solvent, temperature, or duration of the extraction may not be optimal for the target compound.[5][6]
Solutions:
-
Source Material Verification: If possible, obtain a certificate of analysis for the plant material or test a small sample to confirm the presence of similar compounds.
-
Optimize Extraction Parameters:
-
Solvent Choice: Use a mid-polarity solvent like ethyl acetate (B1210297) or methanol (B129727), as diterpenes often show good solubility in these.[1][2]
-
Temperature: Avoid excessive heat (above 60°C) to prevent degradation of the target compound.[5]
-
Extraction Time: Ensure sufficient extraction time, potentially performing multiple extraction cycles.[5]
-
Advanced Techniques: Consider ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[7]
-
Problem 2: Significant Loss of Compound During Solvent Partitioning
Possible Cause:
-
Incorrect Solvent System: An inappropriate choice of solvents for liquid-liquid partitioning can lead to the loss of the target compound into the undesired phase.[5]
Solution:
-
Confirm Polarity: Based on its structure, this compound is a moderately polar compound. When partitioning a crude methanol extract between water and a non-polar solvent like hexane, the target compound is expected to remain in the more polar (aqueous/methanol) phase. Subsequent extraction of this phase with a solvent of intermediate polarity, such as ethyl acetate, should effectively recover the compound.
Problem 3: Poor Separation During Column Chromatography
Possible Causes:
-
Inappropriate Stationary Phase: The choice of silica (B1680970) gel or other adsorbent may not be ideal for the separation.
-
Suboptimal Mobile Phase: The solvent system may not provide adequate resolution between the target compound and impurities.[8]
-
Column Overloading: Applying too much crude extract to the column can lead to broad, overlapping peaks.
Solutions:
-
Stationary Phase Selection: Standard silica gel is a common choice. For compounds that are sensitive to acid, deactivated silica gel can be used.[9]
-
Mobile Phase Optimization:
-
Develop the solvent system using Thin Layer Chromatography (TLC) first.
-
A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), is often effective.[6]
-
-
Proper Sample Loading: Dissolve the extract in a minimal amount of the initial mobile phase before loading it onto the column.[6]
Problem 4: Difficulty with Crystallization
Possible Causes:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.[10]
-
Incorrect Solvent Choice: The solvent may be too good or too poor for the compound, preventing the formation of a supersaturated solution necessary for crystallization.[11]
-
Unfavorable Conditions: Factors like temperature, cooling rate, and vibrations can negatively impact crystallization.[11][12][13]
Solutions:
-
Ensure High Purity: The compound should be highly pure before attempting crystallization. Further purification by preparative HPLC may be necessary.
-
Systematic Solvent Selection:
-
Choose a solvent in which the compound is moderately soluble.
-
Experiment with binary solvent systems (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not).
-
-
Control Crystallization Conditions:
Experimental Protocols
Protocol 1: Extraction and Partitioning
-
Preparation: Air-dry the seeds of Caesalpinia minax and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered material with methanol (3 x 5 L) at room temperature for 24 hours for each extraction.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Partitioning:
-
Suspend the crude extract in water.
-
Partition the aqueous suspension with an equal volume of n-hexane three times to remove non-polar impurities.
-
Collect the aqueous layer and subsequently extract it three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions and evaporate to dryness to yield the fraction containing the target compound.
-
Protocol 2: Chromatographic Purification
-
Column Chromatography:
-
Stationary Phase: Silica gel (200-300 mesh).
-
Sample Loading: Dissolve the ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Use a gradient mobile phase of n-hexane/ethyl acetate, starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor by TLC to pool fractions containing the target compound.
-
-
Preparative HPLC:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water. The exact gradient should be optimized based on analytical HPLC results.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).[14]
-
Visualizations
Caption: General workflow for the isolation of this compound.
Caption: Logical troubleshooting flow for improving isolation yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Caesalpins A-H, bioactive cassane-type diterpenes from the seeds of Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rroij.com [rroij.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. helgroup.com [helgroup.com]
- 11. unifr.ch [unifr.ch]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. provost.utsa.edu [provost.utsa.edu]
Troubleshooting low solubility of 2-Acetoxy-3-deacetoxycaesaldekarin E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Acetoxy-3-deacetoxycaesaldekarin E.
Troubleshooting Low Solubility
Low solubility is a common challenge encountered during the handling of this compound. This guide provides a systematic approach to addressing this issue.
Initial Assessment Workflow
The following workflow can help diagnose and solve solubility problems.
Caption: A stepwise guide to troubleshooting the low solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: Based on available data, this compound is soluble in a range of organic solvents. For initial dissolution, the following solvents are recommended:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone
For biological assays, DMSO is a common choice for preparing stock solutions. However, the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: I'm still having trouble dissolving the compound even with the recommended solvents. What should I do?
A2: If you are experiencing difficulty with dissolution, consider the following steps:
-
Increase Mechanical Agitation: Vigorous vortexing or sonication can help to break down solid particles and enhance solvation.
-
Gentle Heating: Warming the solution gently (e.g., to 37°C) can increase the solubility of many compounds. However, it is crucial to monitor for any signs of degradation (e.g., color change).
-
Use of Co-solvents: A mixture of solvents can sometimes be more effective than a single solvent. For aqueous dilutions, preparing a concentrated stock in DMSO and then diluting it into a buffer containing a small percentage of a co-solvent like ethanol (B145695) might improve solubility.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous solution can significantly impact solubility. However, the structure of this compound does not suggest significant ionizable groups under typical physiological pH.
Q3: How can I prepare a stock solution of this compound for my experiments?
A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general steps involve accurately weighing the compound, dissolving it in a minimal amount of a suitable organic solvent like DMSO, and then diluting it to the desired final concentration.
Q4: My compound dissolves in the organic solvent but precipitates when I add it to my aqueous buffer. How can I prevent this?
A4: This is a common issue known as "crashing out." Here are some strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.
-
Increase the Percentage of Organic Solvent: If your experimental system allows, slightly increasing the final concentration of the organic solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility.
-
Use a Surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to keep the compound in solution.
-
Complexation with Cyclodextrins: For certain applications, cyclodextrins can be used to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Quantitative Data Summary
| Solvent | Expected Solubility Range for Similar Compounds |
| DMSO | 1 - 50 mg/mL |
| Dichloromethane | 1 - 20 mg/mL |
| Chloroform | 1 - 20 mg/mL |
| Ethyl Acetate | 0.5 - 10 mg/mL |
| Acetone | 0.5 - 10 mg/mL |
| Ethanol | 0.1 - 5 mg/mL |
| Water | < 0.1 mg/mL (practically insoluble) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (M.W. 414.49 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh out approximately 4.14 mg of this compound and place it into a clean, dry microcentrifuge tube or vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Thermodynamic Solubility using the Shake-Flask Method
Materials:
-
This compound
-
Selected solvent (e.g., phosphate-buffered saline, pH 7.4)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Prepare a Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the test solvent (e.g., 5 mg in 1 mL of buffer).
-
Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: After incubation, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant, ensuring that no solid particles are disturbed.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Quantification: Dilute the filtered solution with an appropriate solvent and determine the concentration of this compound using a validated analytical method such as HPLC.
-
Calculate Solubility: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent under the specified conditions.
Signaling Pathway
This compound, as a furanoditerpene, may exert its biological effects, such as anti-inflammatory or anticancer activities, through the modulation of key signaling pathways. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which plays a central role in inflammation and cell survival. Diterpenes have been shown to inhibit this pathway at various points.
Caption: A simplified diagram of the NF-κB signaling pathway and potential points of inhibition by furanoditerpenes.
Technical Support Center: Optimizing Chromatographic Separation of Diterpenoid Isomers
Welcome to the technical support center for the analysis of diterpenoid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in chromatographic separations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your methods and achieve baseline resolution of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the chromatographic separation of diterpenoid isomers using techniques such as HPLC, GC, and SFC.
High-Performance Liquid Chromatography (HPLC)
Q1: My diterpenoid isomers are co-eluting or showing poor resolution on a standard C18 column. What should I do first?
A1: Poor resolution on a C18 column is a common challenge due to the structural similarity of isomers. The first step is to systematically optimize your mobile phase and temperature.
-
Optimize the Mobile Phase: Adjusting the solvent strength is crucial. For reversed-phase HPLC, this means modifying the ratio of your aqueous phase (e.g., water with 0.1% formic acid) to your organic modifier (acetonitrile or methanol). A shallower gradient often improves the resolution of closely eluting peaks.
-
Adjust Column Temperature: Temperature affects both solvent viscosity and analyte interaction with the stationary phase. Lowering the temperature can increase retention and may improve resolution, while higher temperatures can sharpen peaks but potentially decrease selectivity. Experiment with temperatures between 20°C and 40°C to find the optimal balance.
-
Change the Organic Modifier: If you are using acetonitrile (B52724), switching to methanol (B129727) (or vice versa) can alter selectivity (α) and change the elution order, potentially resolving co-eluting peaks.
If these steps do not provide baseline separation, you should consider a stationary phase with a different selectivity.
Q2: I've tried optimizing my mobile phase, but some isomers, like tanshinones, are still difficult to separate. Is there a better column choice than C18?
A2: Yes. When hydrophobic interactions alone are insufficient for separation, a column with alternative retention mechanisms is recommended. A Pentafluorophenyl (PFP) stationary phase is an excellent choice for aromatic or structurally rigid isomers like many diterpenoids.
PFP columns provide multiple interaction modes beyond simple hydrophobicity, including π-π interactions, dipole-dipole, and hydrogen bonding.[1][2] This often results in unique selectivity for positional isomers that are unresolved on a C18 phase.[3]
Table 1: Qualitative Comparison of C18 and PFP Stationary Phases for Isomer Separation
| Feature | C18 (Octadecylsilane) | PFP (Pentafluorophenyl) |
| Primary Interaction | Hydrophobic | Mixed-mode: Hydrophobic, π-π, Dipole-Dipole, Shape Selectivity[1][3] |
| Best Suited For | General-purpose separations based on polarity/hydrophobicity. | Aromatic compounds, positional isomers, halogenated compounds, and analytes with polar functional groups.[2] |
| Selectivity | Limited for isomers with similar hydrophobicity. | Often provides enhanced selectivity and different elution orders for structurally similar isomers.[4] |
| Consideration | May require significant mobile phase optimization for difficult isomer pairs. | Can offer baseline separation of isomers that co-elute on C18 under simple isocratic conditions.[4] |
Q3: I'm observing significant peak tailing for my diterpene acid isomers. What is the cause and how can I fix it?
A3: Peak tailing for acidic compounds is often caused by secondary interactions with active silanol (B1196071) groups on the silica (B1680970) support of the column.[5] To mitigate this:
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have fewer residual silanols, reducing the opportunity for these unwanted interactions.
-
Lower the Mobile Phase pH: Add a modifier like formic acid or acetic acid (typically 0.1%) to the mobile phase. This suppresses the ionization of the silanol groups and the acidic analytes, leading to more symmetrical peaks.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.
-
Ensure Sample Solvent Compatibility: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.
Gas Chromatography (GC)
Q4: Do I need to derivatize diterpenoid isomers for GC analysis?
A4: It depends on their volatility and polarity. Many diterpenoids, especially those with polar functional groups like hydroxyls (e.g., steviol) or carboxylic acids (e.g., abietic acid), have low volatility and will not chromatograph well without derivatization.[6][7] Derivatization replaces active hydrogens with less polar groups, increasing volatility and improving peak shape.
A common and effective method is silylation, using a reagent mixture like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst in a solvent like pyridine (B92270).[6]
Q5: How do I choose the right GC column for separating diterpenoid isomers?
A5: The choice depends on the polarity of your derivatized analytes. For the common trimethylsilyl (B98337) (TMS) derivatives of diterpenoids, a non-polar or mid-polarity column is typically used.
-
Non-Polar Columns (e.g., DB-5, HP-5ms): These columns, featuring a (5%-phenyl)-methylpolysiloxane phase, are robust and separate compounds primarily based on boiling point. They are an excellent starting point for general diterpenoid analysis.
-
Chiral Columns: If you are separating enantiomers, a specialized chiral stationary phase is required. Columns containing derivatized cyclodextrins are often used for the enantiomeric separation of terpenes.
Supercritical Fluid Chromatography (SFC)
Q6: When should I consider using SFC instead of HPLC for my chiral diterpenoid separation?
A6: SFC is often superior to HPLC for chiral separations, offering significant advantages in speed, efficiency, and environmental impact.[8][9] The low viscosity of supercritical CO2 allows for much higher flow rates and faster column equilibration, drastically reducing analysis times.[9]
Consider choosing SFC over HPLC when:
-
High Throughput is Required: SFC is ideal for screening multiple columns and mobile phase conditions during method development.[10]
-
Solvent Reduction is a Goal: SFC primarily uses compressed CO2, dramatically cutting the consumption of organic solvents compared to normal-phase HPLC.[9]
-
Fast Purification is Needed: The speed of SFC makes it highly suitable for preparative-scale purification of enantiomers.
-
Compatibility with MS is Important: SFC is highly compatible with mass spectrometry.
While SFC offers many benefits, HPLC remains a viable and more accessible option if SFC instrumentation is unavailable.[8]
Experimental Protocols & Data
This section provides detailed methodologies for key experiments and presents quantitative data in a structured format.
Protocol 1: HPLC-UV Separation of Steviol (B1681142) Glycoside Isomers
This protocol is adapted for the analysis of diterpenoid isomers found in Stevia rebaudiana.
-
Chromatographic System: Standard HPLC system with a UV detector.
-
Column: Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a 32:68 (v/v) mixture of acetonitrile and 10 mM sodium phosphate (B84403) buffer. Adjust buffer to pH 2.63 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (optimal for resolution).
-
Detection: UV at 210 nm.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve standards or extracts in the phosphate buffer. For poorly soluble isomers like Rebaudioside B, use methanol as the initial solvent before dilution.
-
Pre-run Equilibration: Flush the column with the mobile phase for at least 20-30 minutes or until a stable baseline is achieved.
Table 2: Effect of Temperature on Retention Time (tR) of Steviol Glycoside Isomers
| Compound (Isomer) | tR at 20°C (min) | tR at 40°C (min) | tR at 60°C (min) |
| Dulcoside A | 6.8 | 5.5 | 4.6 |
| Rebaudioside C | 9.7 | 7.6 | 6.1 |
| Rubusoside | 10.3 | 7.9 | 6.4 |
| Steviolbioside | 11.2 | 8.5 | 6.8 |
| Stevioside | 12.3 | 9.2 | 7.2 |
| Rebaudioside A | 13.0 | 9.7 | 7.6 |
| Rebaudioside F | 14.1 | 10.4 | 8.1 |
| Rebaudioside B | 27.5 | 18.2 | 12.8 |
| Rebaudioside D | 33.7 | 21.6 | 15.1 |
| Data adapted from a study on steviol glycosides, demonstrating that increasing temperature reduces retention time while maintaining separation. Optimal resolution was noted at 40°C and 60°C. |
Protocol 2: GC-MS Analysis of Diterpene Acids (Derivatization Method)
This protocol is a general guideline for the analysis of non-volatile diterpenoids like resin acids.
-
Sample Preparation (Extraction):
-
Extract the diterpenoids from the source material using an appropriate solvent (e.g., methanol, hexane).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dry residue, add 100 µL of pyridine to dissolve the sample.
-
Add 150 µL of the silylating reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS).[6]
-
Seal the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS System & Conditions:
-
GC System: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/Splitless inlet, operated in splitless mode. Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at 10°C/min.
-
Ramp 2: Increase to 300°C at 5°C/min, hold for 10 minutes.[11]
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 650.
-
-
Visualizing Workflows and Logic
The following diagrams illustrate key decision-making processes in method development and troubleshooting for diterpenoid isomer separation.
Caption: A typical workflow for developing a chromatographic separation method.
Caption: A decision tree for troubleshooting poor peak resolution.
References
- 1. silicycle.com [silicycle.com]
- 2. agilent.com [agilent.com]
- 3. uhplcs.com [uhplcs.com]
- 4. hplc.eu [hplc.eu]
- 5. hplc.eu [hplc.eu]
- 6. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-Acetoxy-3-deacetoxycaesaldekarin E
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Acetoxy-3-deacetoxycaesaldekarin E.
Troubleshooting Guides
Issue: Rapid Degradation of this compound in Chlorinated Solvents
-
Question: I am observing rapid degradation of my this compound sample when dissolved in chloroform (B151607) (CHCl₃) or deuterated chloroform (CDCl₃) for NMR analysis. What could be the cause and how can I prevent this?
-
Answer: Cassane diterpenoids, a class of compounds to which this compound belongs, have been shown to undergo acid-catalyzed aromatization of the C ring in the presence of chlorinated solvents.[1] Traces of acidic impurities in these solvents can initiate this degradation. To mitigate this, it is recommended to use freshly opened, high-purity solvents or solvents that have been stabilized with a neutral base like potassium carbonate. Alternatively, consider using non-chlorinated solvents for analysis if possible.
Issue: Inconsistent Results in Forced Degradation Studies
-
Question: My forced degradation studies are yielding inconsistent results with degradation levels either too high (>20%) or too low (<5%). How can I achieve the desired degradation?
-
Answer: Achieving a target degradation of 5-20% is crucial for meaningful stability studies.[2] If degradation is excessive, consider reducing the stressor concentration (e.g., lower molarity of acid/base), shortening the exposure time, or conducting the experiment at a lower temperature. If degradation is insufficient, you may need to increase the stressor concentration, prolong the exposure, or apply a combination of stressors, such as heat with acid or base.[3] It is a process of trial and error to find the optimal conditions for your specific compound.
Frequently Asked Questions (FAQs)
-
What are the recommended starting conditions for a forced degradation study of this compound? Forced degradation studies are essential to understand the degradation pathways of a drug substance.[3][4] Based on general guidelines for pharmaceuticals, the following starting conditions are recommended:
-
Acid Hydrolysis: 0.1 M to 1.0 M HCl or H₂SO₄ at room temperature.[2]
-
Base Hydrolysis: 0.1 M to 1.0 M NaOH or KOH at room temperature.[2]
-
Oxidation: 0.1% to 3.0% hydrogen peroxide (H₂O₂) at room temperature.[2][5]
-
Thermal Degradation: 40°C to 80°C.[5]
-
Photostability: Exposure to a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
-
Which analytical techniques are suitable for monitoring the stability of this compound? High-Performance Liquid Chromatography (HPLC), particularly with a UV detector, is the most common and effective technique for separating the parent drug from its degradation products and quantifying the extent of degradation.[3] Developing a stability-indicating analytical method is a key outcome of forced degradation studies.
-
How should I prepare my samples for a stability study? A stock solution of this compound, typically at a concentration of 1 mg/mL, is recommended for degradation studies.[2] For hydrolytic studies, if the compound is not soluble in aqueous media, a co-solvent can be used, but it should be ensured that the co-solvent itself is stable under the experimental conditions and does not interfere with the analysis.[5]
Data Presentation
Table 1: Representative Data from a Forced Degradation Study of this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 12.5 | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 | 40 | 18.2 | 3 |
| Oxidation | 3% H₂O₂ | 24 | 25 | 9.8 | 1 |
| Thermal | N/A | 48 | 80 | 6.5 | 1 |
| Photolytic | 1.2 million lux hrs | N/A | 25 | 5.3 | 1 |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.
Experimental Protocols
Protocol: General Procedure for Forced Degradation by Hydrolysis (Acid and Base)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Application:
-
Acidic: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final acid concentration of 0.1 M.
-
Basic: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final base concentration of 0.1 M.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40-60°C).
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours).
-
Neutralization: Immediately neutralize the aliquots. For the acidic solution, use an equivalent amount of NaOH. For the basic solution, use an equivalent amount of HCl. This is crucial to stop the degradation reaction.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for forced degradation studies.
References
- 1. Acid-catalyzed transformation of cassane diterpenoids from Caesalpinia bonduc to aromatic derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03636J [pubs.rsc.org]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. longdom.org [longdom.org]
- 4. rjptonline.org [rjptonline.org]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating Batch-to-Batch Variability in Natural Product Extracts
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and control for batch-to-batch variability in natural product extracts. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in natural product extracts?
Batch-to-batch variability in natural product extracts is a significant challenge that can arise from multiple sources throughout the entire production and research workflow.[1] The primary sources can be categorized as follows:
-
Raw Material Variation:
-
Genetics and Species Identification: Incorrect botanical identification can lead to the extraction of the wrong compounds. Even within the same species, there can be significant genetic variation leading to different chemical profiles.[1]
-
Geographical Location and Environment: Soil composition, climate, and environmental pollutants can significantly impact the chemical composition of the source plant.[1][2][3]
-
Harvesting and Post-Harvest Handling: The timing of the harvest is critical as the concentration of active compounds can vary with the plant's growth cycle.[1][2] Post-harvest processing, such as drying and storage conditions, also plays a crucial role.[1][2]
-
-
Extraction Process Parameters:
-
Extraction Method and Solvent: The choice of extraction method (e.g., maceration, percolation, microwave-assisted extraction) and the solvent used will selectively extract different compounds, leading to variability.[1][4][5]
-
Process Fluctuations: Minor deviations in extraction parameters such as temperature, time, and solvent-to-solid ratio can significantly affect the final composition of the extract.[6]
-
-
Post-Extraction Processing:
-
Drying and Concentration: The method used to dry the extract (e.g., spray-drying, freeze-drying) can impact the stability and composition of the final product.[1]
-
Storage: Improper storage of the final extract can lead to degradation of active compounds.
-
Q2: How can I minimize variability starting from the raw material?
Minimizing variability at the source is a critical first step for ensuring the consistency of your natural product extracts. Here are some best practices:
-
Good Agricultural and Collection Practices (GACP): Adhere to GACP guidelines to ensure consistency in cultivation, harvesting, and post-harvest handling.[7]
-
Proper Botanical Identification: Use macroscopic, microscopic, and chemical methods (like HPTLC) to confirm the identity of the plant material. DNA barcoding can also be employed for definitive identification.
-
Supplier Qualification: Source your raw materials from reputable suppliers who can provide a detailed Certificate of Analysis (CoA) for each batch.[8] The CoA should include information on the geographical origin, harvesting date, and results of quality control tests.
-
Standardized Operating Procedures (SOPs): Develop and follow strict SOPs for all stages of raw material handling, from reception and storage to processing.
Q3: What are the differences between "Full Spectrum" and "Standardized" extracts?
The terms "full spectrum" and "standardized" refer to two different philosophical and manufacturing approaches to herbal extracts.[9]
-
Full Spectrum Extract: A full spectrum extract aims to preserve the natural profile of the plant's constituents without manipulating the concentration of any single compound.[9] The idea is that the therapeutic effect comes from the synergy of all the compounds present in the plant.
-
Standardized Extract: A standardized extract is processed to contain a guaranteed amount of one or more specific active compounds, known as marker compounds.[10] This approach is intended to ensure consistent potency and therapeutic effects from batch to batch.[10]
Q4: Which analytical techniques are best for characterizing and controlling for variability?
A combination of analytical techniques is often necessary to fully characterize a natural product extract and control for batch-to-batch variability. The choice of technique depends on the specific goals of the analysis.
| Analytical Technique | Primary Use | Advantages | Disadvantages |
| HPTLC | Qualitative fingerprinting, identification of adulterants.[3][11] | Simple, rapid, and cost-effective for screening multiple samples.[3] | Lower resolution compared to HPLC, primarily qualitative. |
| HPLC | Quantification of specific active compounds or markers, and generation of a chemical fingerprint.[1] | High resolution, quantitative accuracy, widely applicable.[1] | Requires reference standards for quantification. |
| GC-MS | Analysis of volatile compounds, such as those in essential oils.[12][13][14] | High sensitivity and specificity for identifying volatile components.[15] | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS | Comprehensive profiling of non-volatile compounds, identification of unknown compounds. | High sensitivity and provides molecular weight information, enabling identification without standards. | More complex and expensive than HPLC-UV. |
| NMR | Metabolite profiling and fingerprinting to assess the overall composition of an extract.[1] | Provides comprehensive structural information without the need for extensive separation.[1] | Lower sensitivity compared to MS, complex spectra for mixtures. |
| UV-Vis Spectroscopy | Quick estimation of the total content of certain classes of compounds (e.g., total phenolics, flavonoids).[1] | Simple, rapid, and inexpensive.[1] | Low specificity, can be affected by interfering substances. |
Troubleshooting Guides
Problem 1: I am observing inconsistent results in my in vitro/in vivo experiments with different batches of the same extract.
This is a common problem that can often be traced back to the inherent variability of the natural product extract.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 5. Comprehensive Analysis of Phytochemical Composition, Antioxidant Potential, and Antibacterial Activity of T. polium | MDPI [mdpi.com]
- 6. Item - Bioassay guided fractionation protocol for determining novel active compounds in selected Australian flora - CQUniversity - Figshare [acquire.cqu.edu.au]
- 7. ahpa.org [ahpa.org]
- 8. GMP and ISO Standards Every Botanical Extract Buyer Should Check_Cactus Botanics [cactusbotanics.com]
- 9. foodsupplementseurope.org [foodsupplementseurope.org]
- 10. extractionmagazine.com [extractionmagazine.com]
- 11. Chemical Fingerprints of Medicinal Plants - HPTLC Profiling [benthambooks.com]
- 12. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]
- 13. scitepress.org [scitepress.org]
- 14. academics.su.edu.krd [academics.su.edu.krd]
- 15. How Experts Determine Essential Oil Purity [innovatechlabs.com]
Technical Support Center: Refining Dosage Calculations for In Vitro Experiments
Welcome to the technical support center for refining dosage calculations for in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: How do I convert an in vivo drug dose to an in vitro concentration?
There is no universal formula for converting an in vivo dose (e.g., mg/kg) to an in vitro concentration (e.g., µM).[1][2] This is because the in vivo dose is influenced by complex pharmacokinetic and pharmacodynamic factors such as absorption, distribution, metabolism, and excretion (ADME), which are not fully replicated in a cell culture model.[3] The most reliable approach is to consult the scientific literature for similar compounds or in vitro studies that have established effective concentration ranges.[1] If this information is unavailable, a dose-response experiment with a wide range of concentrations is recommended to determine the optimal concentration for your specific cell line and assay.[4]
Q2: What is an IC50 value and how do I calculate it?
The IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required to inhibit a biological process by 50%.[5] In the context of cell-based assays, it represents the concentration of a compound that reduces cell viability or proliferation by 50% compared to an untreated control.[5]
To calculate the IC50 value, you need to perform a dose-response experiment where cells are treated with a series of drug concentrations.[6] The resulting data, typically cell viability percentages, are then plotted against the logarithm of the drug concentrations. A sigmoidal curve is then fitted to the data, and the IC50 is the concentration at which the curve crosses the 50% inhibition mark.[6] This analysis is commonly performed using software like GraphPad Prism or specialized Excel add-ins.[5]
Q3: Why are my IC50 values inconsistent between experiments?
Inconsistent IC50 values are a common issue and can arise from several factors:[7][8]
-
Cell Passage Number: Using cells with a high or variable passage number can lead to genetic drift and altered drug sensitivity. It is crucial to use cells within a consistent and defined passage number range.[7]
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the drug's effect.[9] Higher cell densities may lead to increased resistance.[10]
-
Inconsistent Incubation Times: The duration of drug exposure should be precisely controlled in all experiments.[7]
-
Reagent Variability: Changes in media, serum lots, or assay reagents can affect cell growth and drug response.[7]
-
Pipetting Errors: Inaccurate pipetting during serial dilutions can lead to significant errors in the final drug concentrations.[7]
Q4: How does cell density affect drug dosage calculations?
Cell density can significantly influence the apparent potency of a drug.[10] At high densities, cells can exhibit increased resistance to certain drugs, a phenomenon known as the "inoculum effect."[11] This can be due to factors like altered cell metabolism, increased cell-cell contact, and depletion of the drug by the larger number of cells.[11] Therefore, it is critical to optimize and maintain a consistent cell seeding density across all experiments to ensure reproducible results.[9]
Troubleshooting Guides
Issue 1: Inaccurate Results from Serial Dilutions
Problem: You are observing inconsistent or unexpected results from your dose-response experiments, and you suspect errors in your serial dilutions.
Possible Causes and Solutions:
| Cause | Solution |
| Pipetting Error | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing at each dilution step.[7] |
| Propagation of Error | For critical experiments, consider preparing fresh dilutions for each concentration from a stock solution rather than performing a long series of dilutions. |
| Incomplete Mixing | Vortex or gently agitate the solution after each dilution step to ensure homogeneity. |
| Adsorption of Compound | Use low-retention pipette tips and tubes, especially for hydrophobic compounds. |
Issue 2: Problems with Cell Viability Assays (e.g., MTT, XTT)
Problem: Your cell viability assay is yielding inconsistent or unreliable results, such as high background or poor signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Cell Seeding Density | Optimize the cell number by performing a cell titration experiment to find the linear range of the assay for your specific cell line.[12] |
| Interference from Test Compound | Some compounds can directly reduce the MTT reagent, leading to false-positive results. Run a control without cells to check for this.[13] |
| Incomplete Solubilization of Formazan (B1609692) Crystals | Ensure complete dissolution by using the appropriate solubilization buffer and allowing sufficient incubation time with gentle agitation.[14] |
| Media Components Interference | Phenol (B47542) red and high serum concentrations can interfere with the assay. Use phenol red-free media and consider reducing the serum concentration during the assay.[13] |
| Contamination | Microbial contamination can lead to high background readings. Regularly check cell cultures for contamination. |
Issue 3: Troubleshooting Western Blot Results
Problem: You are experiencing issues with your western blot analysis to confirm the downstream effects of your drug treatment, such as weak or no signal, high background, or non-specific bands.
Possible Causes and Solutions:
| Cause | Solution |
| Weak or No Signal | Increase the primary antibody concentration or incubation time.[15] Ensure efficient protein transfer by checking the membrane with Ponceau S stain.[16] Use a more sensitive detection reagent. |
| High Background | Optimize the blocking conditions by trying different blocking agents (e.g., BSA or non-fat milk) and increasing the blocking time.[16] Increase the number and duration of washing steps.[17] Titrate the primary and secondary antibody concentrations to find the optimal dilution.[18] |
| Non-specific Bands | Use a more specific primary antibody.[1] Ensure that the secondary antibody does not cross-react with other proteins in the sample. Optimize the antibody dilutions and washing conditions.[19] |
| Uneven Bands ("Smiling") | Ensure even gel polymerization and run the gel at a lower voltage.[1] |
Issue 4: Interpreting Apoptosis Assay Results (Annexin V/PI Staining)
Problem: You are unsure how to interpret the different cell populations in your Annexin V/Propidium Iodide (PI) flow cytometry data.
Interpretation of Results:
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Viable Cells | Negative | Negative | Healthy, non-apoptotic cells.[20] |
| Early Apoptotic Cells | Positive | Negative | Cells in the early stages of apoptosis with intact cell membranes.[20] |
| Late Apoptotic/Necrotic Cells | Positive | Positive | Cells in the late stages of apoptosis or necrosis with compromised cell membranes.[20] |
| Necrotic Cells | Negative | Positive | Primarily necrotic cells with compromised membranes but without the externalization of phosphatidylserine.[21] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol provides a general guideline for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[12]
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent as the highest drug concentration) and no-cell controls (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 [23][24]
-
Western Blot Protocol
This protocol provides a general workflow for performing a western blot to analyze protein expression.
-
Sample Preparation:
-
Treat cells with the desired drug concentrations and lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.[25]
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Confirm successful transfer by staining the membrane with Ponceau S.[16]
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane several times with TBST to remove unbound primary antibody.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST to remove unbound secondary antibody.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system or X-ray film.
-
Annexin V/PI Apoptosis Assay Protocol
This protocol provides a general procedure for staining cells with Annexin V and Propidium Iodide (PI) for flow cytometry analysis of apoptosis.
-
Cell Preparation:
-
Induce apoptosis in your target cells using the desired drug treatment. Include untreated cells as a negative control.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization (ensure to use a trypsin solution without EDTA as Annexin V binding is calcium-dependent).[25]
-
-
Cell Washing:
-
Wash the cells with cold PBS.
-
Centrifuge the cells and discard the supernatant.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Visualizations
Caption: General workflow for an in vitro drug screening experiment.
Caption: Simplified PI3K/Akt signaling pathway.
Caption: Simplified MAPK/ERK signaling pathway.
References
- 1. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 15. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 17. clyte.tech [clyte.tech]
- 18. sinobiological.com [sinobiological.com]
- 19. Common Errors in the Western Blotting Protocol - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 20. bosterbio.com [bosterbio.com]
- 21. What does elevated fluorescence of PI alone in Annexin V/PI staining indicate? | AAT Bioquest [aatbio.com]
- 22. resources.rndsystems.com [resources.rndsystems.com]
- 23. akadeum.com [akadeum.com]
- 24. susupport.com [susupport.com]
- 25. yeasenbio.com [yeasenbio.com]
- 26. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Complex NMR Spectra of Cassane Diterpenes
Welcome to the technical support center for the NMR analysis of cassane diterpenes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in the spectral interpretation of this complex class of natural products.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR spectra of cassane diterpenes often so complex and difficult to interpret?
A1: The complexity arises from several factors inherent to the cassane skeleton:
-
High Density of Protons: The rigid, polycyclic structure contains numerous protons in similar chemical environments, leading to a high concentration of signals, particularly in the aliphatic region (0.8 - 2.5 ppm).
-
Signal Overlap: Many methylene (B1212753) (-CH₂) and methine (-CH) protons on the fused ring system have very similar chemical shifts, causing their signals to overlap and form broad, poorly resolved multiplets.[1]
-
Complex Spin Systems: Extensive scalar (J-coupling) between neighboring protons creates intricate splitting patterns (e.g., doublet of doublets, triplets of doublets), which can be difficult to deconvolute when signals overlap.[1]
Q2: I'm observing severely overlapping signals in the aliphatic region of my ¹H NMR spectrum. What are the first steps I should take to resolve them?
A2: Before proceeding to more complex 2D NMR experiments, simple adjustments to your experimental setup can often improve resolution:
-
Change the NMR Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to benzene-d₆ or pyridine-d₅) can alter the chemical shifts of your compound due to different solvent-solute interactions, potentially resolving overlapping signals.[2][3][4] Aromatic solvents like benzene-d₆ are known to cause significant shifts (anisotropic effect), which can be particularly useful.[4]
-
Vary the Temperature: Acquiring spectra at different temperatures can sometimes separate overlapping peaks, especially if conformational exchange is contributing to broadening or overlap.[2]
-
Adjust Sample Concentration: Highly concentrated samples can lead to peak broadening due to increased viscosity and intermolecular interactions.[2] Try diluting your sample to see if resolution improves.
Q3: My NMR peaks are unusually broad. What are the common causes and solutions?
A3: Peak broadening can stem from several issues:
-
Poor Shimming: An inhomogeneous magnetic field is a common cause of broad peaks. Re-shimming the spectrometer is the first step to address this.[2][5] If all peaks, including the solvent signal, are broad, this is the likely culprit.[6]
-
Sample-Related Issues:
-
High Concentration: As mentioned, overly concentrated samples can increase viscosity and lead to broader lines.[2][5]
-
Particulate Matter: Undissolved particles will severely degrade magnetic field homogeneity. Always filter your NMR sample.[5][6]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals or dissolved oxygen can cause significant line broadening.[5][6] Degassing the sample can help in the case of oxygen.
-
-
Chemical Exchange: If the molecule is undergoing conformational changes on a timescale similar to the NMR experiment, it can lead to broad peaks.[2] Acquiring the spectrum at a different (usually higher) temperature can sometimes sharpen these signals by accelerating the exchange rate.[2]
Q4: How can I confidently assign the quaternary carbons in my cassane diterpene skeleton?
A4: Quaternary carbons do not have directly attached protons, so they will not show correlations in an HSQC spectrum. The primary tool for their assignment is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. Look for long-range correlations (typically 2 or 3 bonds) from nearby protons (especially methyl protons) to the quaternary carbon. For example, the angular methyl groups (C-18, C-19, C-20) are excellent starting points for identifying adjacent quaternary carbons through their ³JCH correlations.
Troubleshooting Guides
Guide 1: A Systematic Approach to Resolving Overlapped Signals
Issue: The ¹H NMR spectrum shows a "hump" of unresolved multiplets in the aliphatic region, making it impossible to assign individual protons.
Solution Workflow:
-
Optimize 1D Acquisition: First, attempt the simple solutions outlined in FAQ Q2 (change solvent, temperature, concentration).
-
Acquire a ¹H-¹³C HSQC Spectrum: This is the most powerful first step for resolving proton signal overlap. The large chemical shift dispersion of ¹³C NMR will separate the signals of protons attached to different carbons, even if the protons themselves have identical chemical shifts.[7]
-
Run a ¹H-¹H COSY Experiment: This experiment will reveal which protons are J-coupled (typically on adjacent carbons), allowing you to trace out spin systems within the molecule.
-
Utilize ¹H-¹H TOCSY (if necessary): If a spin system is complex and you can identify at least one well-resolved proton in that system, a TOCSY experiment can reveal all the protons belonging to that same spin system, even if they are not directly coupled.
-
Combine Data: By overlaying the HSQC and COSY/TOCSY spectra, you can correlate coupled protons (from COSY/TOCSY) with the carbons they are attached to (from HSQC), effectively untangling the overlapped region.
Guide 2: Determining Relative Stereochemistry Using NOESY/ROESY
Issue: The planar structure of the cassane diterpene has been established, but the relative stereochemistry at multiple chiral centers is unknown.
Solution Workflow:
-
Acquire a 2D NOESY or ROESY Spectrum:
-
NOESY (Nuclear Overhauser Effect Spectroscopy) detects correlations between protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[8]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) is a related experiment that is often more suitable for medium-sized molecules where the NOE effect might be close to zero.
-
-
Identify Key NOE Correlations: Look for cross-peaks between protons that are not directly J-coupled. Key correlations for cassane diterpenes often involve:
-
Axial-Axial Protons: Protons in a 1,3-diaxial relationship on a cyclohexane (B81311) ring will typically show a strong NOE correlation.[9]
-
Angular Methyl Groups: Correlations between angular methyl groups (e.g., Me-18, Me-19, Me-20) and nearby axial protons on the ring system are crucial for defining the stereochemistry of the ring junctions.
-
Substituents: Correlations between protons on substituents and protons on the core skeleton can define the orientation of those substituents.
-
-
Build a 3D Model: Use the observed NOE correlations as distance restraints to build a 3D model of the molecule. The presence of an NOE indicates proximity, while the absence of an expected NOE can suggest that two protons are far apart. This allows for the assignment of relative stereochemistry.[10]
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Cassane Diterpene Skeleton
Note: These are approximate chemical shift ranges and can vary significantly based on substitution patterns, solvent, and stereochemistry. Data is compiled from general knowledge of terpene NMR and published data on cassane diterpenes.[11][12][13][14][15]
| Carbon No. | Typical ¹³C Shift (ppm) | Typical ¹H Shift (ppm) | Notes |
| 1 | 35 - 45 | 1.0 - 1.9 (ax/eq) | Methylene |
| 2 | 18 - 25 | 1.2 - 2.0 (ax/eq) | Methylene |
| 3 | 38 - 48 | 1.1 - 2.1 (ax/eq) | Methylene |
| 4 | 32 - 40 | - | Quaternary |
| 5 | 45 - 55 | 0.8 - 1.5 | Methine |
| 6 | 20 - 30 | 1.3 - 2.2 (ax/eq) | Methylene |
| 7 | 30 - 45 | 1.2 - 2.3 (ax/eq) | Methylene, often functionalized |
| 8 | 35 - 45 | 1.5 - 2.0 | Methine |
| 9 | 40 - 50 | 1.0 - 1.6 | Methine |
| 10 | 35 - 45 | - | Quaternary |
| 11 | 20 - 30 | 1.4 - 2.1 (ax/eq) | Methylene |
| 12 | 30 - 40 | 1.5 - 2.5 (ax/eq) | Methylene |
| 13 | 120 - 140 | 5.0 - 6.0 | Olefinic Methine (if double bond present) |
| 14 | 35 - 50 | 1.8 - 2.8 | Methine |
| 15 | 110 - 150 | 5.5 - 7.5 | Furan/Lactone Proton |
| 16 | 110 - 175 | 6.0 - 7.5 | Furan/Lactone Proton or Carbonyl |
| 17 | 20 - 30 | 1.0 - 1.3 (d) | Methyl, often a doublet |
| 18 | 25 - 35 | 0.7 - 1.2 (s) | Methyl, on C-4 |
| 19 | 15 - 25 | 0.8 - 1.3 (s) | Methyl, on C-4 |
| 20 | 12 - 20 | 0.7 - 1.1 (s) | Methyl, on C-10 |
Table 2: Common Proton-Proton (¹H-¹H) J-Coupling Constants in Cyclic Systems
Note: These values are typical for cyclohexane-like rings found in cassane diterpenes and can be used to infer the relative orientation of coupled protons.[16][17][18]
| Coupling Type | Dihedral Angle (approx.) | Typical J-value (Hz) |
| ³J (axial-axial) | ~180° | 8 - 13 |
| ³J (axial-equatorial) | ~60° | 2 - 5 |
| ³J (equatorial-equatorial) | ~60° | 2 - 5 |
| ²J (geminal) | N/A | 10 - 15 |
Experimental Protocols
Protocol 1: ¹H-¹H COSY (Correlation Spectroscopy)
-
Sample Preparation: Prepare a solution of the cassane diterpene (1-5 mg) in a suitable deuterated solvent (0.5-0.6 mL). The sample should be free of particulate matter.
-
Pulse Program: Use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width (SW): Set the spectral width in both dimensions to cover the entire proton chemical shift range (e.g., 0-10 ppm).
-
Number of Scans (NS): Typically 2 to 8 scans per increment.
-
Number of Increments (NI): Acquire at least 256 increments in the indirect dimension (F1) for adequate resolution.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation. The resulting spectrum should be symmetrized.
Protocol 2: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Sample Preparation: A slightly more concentrated sample (5-15 mg) is beneficial.
-
Pulse Program: Use a standard gradient-enhanced, phase-sensitive HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems for multiplicity editing).
-
Acquisition Parameters:
-
¹H Spectral Width (F2): Cover the full proton range.
-
¹³C Spectral Width (F1): Cover the expected carbon range for protonated carbons (e.g., 0-160 ppm).
-
Number of Scans (NS): Typically 4 to 16 scans per increment, depending on concentration.
-
Number of Increments (NI): Acquire 128 to 256 increments in the F1 dimension.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Processing: Process the data with appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1). The multiplicity-edited version will show CH/CH₃ peaks with a different phase (e.g., positive) than CH₂ peaks (e.g., negative).
Protocol 3: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Sample Preparation: Use the same sample as for HSQC.
-
Pulse Program: Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).
-
Acquisition Parameters:
-
¹H Spectral Width (F2): Cover the full proton range.
-
¹³C Spectral Width (F1): Cover the entire expected carbon range, including quaternary carbons (e.g., 0-220 ppm).
-
Number of Scans (NS): HMBC is less sensitive than HSQC, so more scans are typically required (e.g., 16-64 scans per increment).
-
Number of Increments (NI): 256 to 512 increments are common.
-
Long-Range Coupling Delay: The experiment should be optimized for an average long-range J-coupling constant, typically around 8 Hz.
-
-
Processing: Process in magnitude mode or with phase-sensitive processing, applying appropriate window functions.
Protocol 4: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Sample Preparation: Ensure the sample is pure and free of paramagnetic impurities. Degassing the sample by bubbling an inert gas (e.g., argon) through the solution for several minutes can improve results.
-
Pulse Program: Use a standard phase-sensitive gradient-enhanced NOESY pulse sequence (e.g., noesygpph on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width (SW): Set the spectral width in both dimensions to cover the entire proton range.
-
Number of Scans (NS): 8 to 16 scans per increment.
-
Number of Increments (NI): 256 to 512 increments in F1.
-
Relaxation Delay (d1): 1-2 seconds.
-
Mixing Time (d8): This is a critical parameter. For molecules the size of cassane diterpenes, a mixing time of 300-800 ms (B15284909) is a good starting point.
-
-
Processing: Apply a squared sine-bell window function in both dimensions and perform Fourier transformation. The resulting spectrum should be carefully phased.
Visualizations
Caption: A logical workflow for the structure elucidation of cassane diterpenes using a combination of 1D and 2D NMR experiments.
Caption: A step-by-step troubleshooting guide for diagnosing and resolving common issues leading to poor NMR spectral quality, such as peak broadening.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. J-coupling - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
Technical Support Center: Enhancing Furanoditerpene Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the oral bioavailability of furanoditerpenes in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My furanoditerpene compound shows poor oral bioavailability in rats. What are the likely causes and how can I troubleshoot this?
A1: Poor oral bioavailability of furanoditerpenes is a common issue, often stemming from two primary factors: low aqueous solubility and extensive first-pass metabolism.
-
Troubleshooting Low Solubility:
-
Problem: Furanoditerpenes are typically lipophilic and struggle to dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Solution: Advanced formulation strategies can significantly improve solubility. Consider developing a solid dispersion or a lipid-based formulation such as solid lipid nanoparticles (SLNs) or a phospholipid complex. These formulations increase the surface area for dissolution and can create a more favorable microenvironment for the compound in the gut. For instance, a self-micelle solid dispersion of triptolide, a related diterpenoid, was shown to increase its aqueous solubility by over 11-fold.[1]
-
-
Troubleshooting First-Pass Metabolism:
-
Problem: After absorption, the compound passes through the liver where it can be heavily metabolized by enzymes before reaching systemic circulation.
-
Solution: Nanoformulations, like SLNs, can help protect the furanoditerpene from premature degradation.[2] Additionally, these nanoparticles can be absorbed through the lymphatic system, partially bypassing the liver and thus reducing first-pass metabolism.
-
Q2: I am considering a nano-formulation to improve the bioavailability of my furanoditerpene. What are the critical parameters to consider during formulation development?
A2: When developing a nano-formulation such as Solid Lipid Nanoparticles (SLNs), several parameters are crucial for success:
-
Particle Size: Smaller particle sizes generally lead to a larger surface area, which can enhance dissolution and absorption. For oral delivery, a particle size of less than 300 nm is often targeted.[3]
-
Zeta Potential: This measures the surface charge of the nanoparticles and indicates the stability of the colloidal dispersion. A higher absolute zeta potential (e.g., > |20| mV) generally leads to a more stable formulation by preventing particle aggregation.[3]
-
Entrapment Efficiency: This is the percentage of the drug that is successfully encapsulated within the nanoparticles. High entrapment efficiency (ideally >80-90%) is desirable to ensure an adequate drug load in the final formulation.[3]
-
Drug Release Profile: The formulation should release the furanoditerpene in a controlled or sustained manner to maintain therapeutic concentrations in the plasma. In vitro release studies are essential to characterize this profile.
Q3: How do I choose an appropriate animal model for my furanoditerpene bioavailability study?
A3: Rats are the most commonly used animal model for initial pharmacokinetic and bioavailability studies due to their well-characterized physiology, ease of handling, and cost-effectiveness. When selecting a specific strain, consider the expression of metabolic enzymes relevant to your compound if known. For most preliminary oral bioavailability studies, Sprague-Dawley or Wistar rats are suitable choices.
Q4: What are the key considerations for the analytical method to quantify my furanoditerpene in plasma?
A4: A robust and validated analytical method is critical for accurate pharmacokinetic analysis. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for its high sensitivity and selectivity.
-
Key Validation Parameters:
-
Linearity: The method should demonstrate a linear relationship between concentration and response over the expected range of concentrations in your study samples.
-
Precision and Accuracy: Intra- and inter-day precision and accuracy should be within acceptable limits (typically <15% relative standard deviation and relative error, respectively).
-
Lower Limit of Quantification (LLOQ): The LLOQ must be low enough to detect the furanoditerpene at its lowest concentrations in the terminal phase of the pharmacokinetic profile.
-
Recovery and Matrix Effects: It is important to assess the efficiency of the extraction process and to ensure that components in the plasma matrix do not interfere with the quantification of your analyte.
-
Data Presentation: Enhancing Diterpenoid Bioavailability
The following table summarizes quantitative data from a study on triptolide, a diterpenoid with bioavailability challenges similar to many furanoditerpenes, demonstrating the significant improvement achieved with a nano-formulation.
| Formulation | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Triptolide Suspension | 35.8 ± 10.7 | 531.4 ± 159.4 | 100 |
| Self-Micelle Solid Dispersion | 193.7 ± 26.4 | 1327.1 ± 292.1 | ~250 |
Data from a pharmacokinetic study in mice following oral administration.[1]
Experimental Protocols
Preparation of Furanodiene-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on an emulsification-evaporation technique for preparing furanodiene-loaded SLNs.[3]
Materials:
-
Furanodiene (Drug)
-
Glyceryl monostearate (Solid Lipid)
-
Medium-chain triglycerides (Liquid Lipid)
-
Soybean Lecithin (Emulsifier)
-
Polyethylene glycol (PEG) stearate (B1226849) (Stabilizer/Surfactant)
-
Deionized water
Procedure:
-
Preparation of the Lipid Phase: a. Weigh 100 mg of glyceryl monostearate, 40 mg of medium-chain triglycerides, 13 mg of lecithin, and the desired amount of furanodiene. b. Heat the mixture to 75°C (above the melting point of the solid lipid) and stir until a clear, homogenous oil phase is formed.
-
Preparation of the Aqueous Phase: a. Dissolve 150 mg of PEG stearate in deionized water. b. Heat the aqueous phase to the same temperature as the lipid phase (75°C).
-
Emulsification: a. Add the hot lipid phase dropwise to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 10 minutes to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: a. Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range. b. Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form the SLNs.
-
Characterization: a. Measure the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Determine the entrapment efficiency and drug loading capacity using a validated analytical method (e.g., UPLC-MS/MS) after separating the free drug from the SLNs (e.g., by ultracentrifugation).
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical oral bioavailability study in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Furanoditerpene formulation (e.g., SLN suspension)
-
Control formulation (e.g., furanoditerpene suspension in 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Heparinized tubes for blood collection
-
Centrifuge
-
UPLC-MS/MS system
Procedure:
-
Animal Acclimatization and Fasting: a. Acclimatize rats for at least one week before the experiment. b. Fast the rats overnight (12 hours) with free access to water before drug administration.
-
Drug Administration: a. Divide the rats into two groups: a control group receiving the pure furanoditerpene suspension and a test group receiving the enhanced formulation (e.g., furanodiene-SLNs). b. Administer a single oral dose of the respective formulations via oral gavage. The dosage will depend on the specific compound and its expected potency.
-
Blood Sampling: a. Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: a. Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. b. Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Plasma Sample Analysis: a. Quantify the concentration of the furanoditerpene (or its major metabolite) in the plasma samples using a validated UPLC-MS/MS method.
-
Pharmacokinetic Analysis: a. Plot the plasma concentration-time data for each rat. b. Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software. c. Calculate the relative bioavailability of the enhanced formulation compared to the control.
UPLC-MS/MS Method for Furanodienone Quantification in Rat Plasma
This is a validated method for the quantification of furanodienone, a metabolite of furanodiene, in rat plasma.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC Column: C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., patchouli alcohol).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
Furanodienone: m/z 231.1 → 83.2
-
Internal Standard (Patchouli alcohol): m/z 205.1 → 95.1
-
Visualizations
Caption: Experimental workflow for evaluating enhanced furanoditerpene bioavailability.
References
- 1. Mechanochemical preparation of triptolide-loaded self-micelle solid dispersion with enhanced oral bioavailability and improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of triptolide: a combination of traditional Chinese medicine and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the Absolute Stereochemistry of 2-Acetoxy-3-deacetoxycaesaldekarin E: A Comparative Guide to Modern Spectroscopic and Crystallographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute stereochemistry of natural products is a critical step in drug discovery and development, ensuring pharmacological specificity and safety. This guide provides a comparative overview of the primary analytical methods used to confirm the absolute configuration of complex molecules like 2-Acetoxy-3-deacetoxycaesaldekarin E, a furanoditerpene isolated from Caesalpinia crista. While specific experimental data for this particular compound is not extensively published, this document outlines the established methodologies applied to analogous cassane-type diterpenes, offering a practical framework for its stereochemical elucidation.
The principal techniques for unambiguously assigning absolute stereochemistry include single-crystal X-ray crystallography, Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD) spectroscopy. Each method offers distinct advantages and is applicable under different sample conditions.
Comparison of Analytical Techniques
The selection of a method for stereochemical analysis depends on the physical properties of the compound, such as its ability to crystallize, and the presence of chromophores. The table below summarizes the key performance aspects of each technique.
| Feature | Single-Crystal X-ray Crystallography | Electronic Circular Dichroism (ECD) | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a single crystal | Differential absorption of left and right circularly polarized UV-Vis light | Differential absorption of left and right circularly polarized infrared light |
| Sample Requirement | High-quality single crystal | Solution of the chiral molecule with a UV-Vis chromophore | Solution of the chiral molecule |
| Data Output | 3D molecular structure with atomic coordinates | ECD spectrum (Δε vs. wavelength) | VCD spectrum (Δε vs. wavenumber) |
| Key Advantage | Provides direct and unambiguous determination of the entire molecular structure, including absolute configuration (with anomalous dispersion). | High sensitivity, requires small sample quantities. | Applicable to a wide range of molecules, including those without a UV-Vis chromophore. |
| Limitations | Growth of a suitable single crystal can be challenging or impossible for some compounds. | Requires a chromophore near the stereocenter(s) for strong signals. Interpretation relies on comparison with quantum chemical calculations. | Lower sensitivity than ECD, requires higher sample concentrations. Interpretation relies on comparison with quantum chemical calculations. |
Methodology and Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable stereochemical assignment. Below are the standard procedures for each of the discussed techniques.
Single-Crystal X-ray Crystallography
This technique provides the most definitive evidence of absolute stereochemistry. The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern is analyzed to build a three-dimensional model of the molecule.
Experimental Protocol:
-
Crystallization: Dissolve this compound in a suitable solvent (e.g., methanol (B129727), acetone, or a mixture). Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient size and quality.
-
Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation). Collect diffraction data at a controlled temperature (typically 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Absolute Stereochemistry Determination: For non-centrosymmetric space groups, the absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is calculated; a value close to 0 indicates the correct absolute configuration has been determined[1].
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of circularly polarized light by chiral molecules. The experimental spectrum is then compared with a theoretically calculated spectrum to assign the absolute configuration.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a transparent solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Data Acquisition: Record the ECD spectrum on a circular dichroism spectrometer over a suitable wavelength range (e.g., 200-400 nm).
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational chemistry software.
-
Optimize the geometry of the most stable conformers using Density Functional Theory (DFT) (e.g., at the B3LYP/6-31G(d) level).
-
Calculate the theoretical ECD spectrum for each conformer using Time-Dependent DFT (TD-DFT).
-
Generate a Boltzmann-averaged ECD spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectrum for one of the enantiomers. A good match between the signs and relative intensities of the Cotton effects confirms the absolute configuration of the experimental sample.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is analogous to ECD but measures the differential absorption of circularly polarized infrared light, corresponding to vibrational transitions. It is particularly useful for molecules lacking a strong UV-Vis chromophore.
Experimental Protocol:
-
Sample Preparation: Prepare a concentrated solution of the compound in a suitable deuterated solvent (e.g., CDCl₃) to avoid solvent interference in the IR region.
-
Data Acquisition: Record the VCD and IR spectra simultaneously on a VCD spectrometer over the mid-IR range (e.g., 2000-900 cm⁻¹).
-
Computational Modeling: The computational workflow is similar to that for ECD.
-
Perform a conformational search and DFT optimization of the stable conformers.
-
Calculate the theoretical VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged VCD spectrum.
-
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. The absolute configuration is assigned based on the agreement of the signs and relative intensities of the VCD bands.
Conclusion
For a novel or structurally complex natural product like this compound, a combination of these methods provides the most robust confirmation of absolute stereochemistry. While single-crystal X-ray crystallography remains the gold standard for its definitive nature, the chiroptical methods of ECD and VCD, supported by quantum chemical calculations, are powerful and often more accessible alternatives, particularly when suitable crystals cannot be obtained. The choice of methodology will ultimately be guided by the specific properties of the compound and the resources available to the research team.
References
A Comparative Analysis of Bioactivity: Synthetic vs. Natural 2-Acetoxy-3-deacetoxycaesaldekarin E
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactive properties of synthetic and naturally derived 2-Acetoxy-3-deacetoxycaesaldekarin E, a cassane-type furanoditerpene. While direct comparative studies on the bioactivity of the synthetic versus the natural forms of this specific compound are not extensively documented in current literature, this document outlines the standard methodologies and potential differential outcomes based on common practices in natural product chemistry and pharmacology. The data presented herein is representative and intended to illustrate the expected comparative results from typical bioassays.
Introduction
This compound is a furanoditerpene isolated from plants of the Caesalpinia genus, such as Caesalpinia crista[1]. Like many terpenoids, it is investigated for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. The validation of bioactivity for both synthetically produced and naturally isolated compounds is a critical step in drug discovery and development. Synthetic routes offer scalability and purity control, while natural sourcing can sometimes yield complex mixtures with synergistic or unique activities. This guide focuses on two key bioactivities: cytotoxicity against cancer cell lines and anti-inflammatory potential.
Data Presentation: A Comparative Overview
The following tables summarize hypothetical, yet plausible, quantitative data for the bioactivity of synthetic and natural this compound. It is common in such comparisons to observe slight differences in potency, which can be attributed to factors like purity (in the case of synthetic compounds) or the presence of synergistic compounds in natural extracts.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)
| Cell Line | Compound Source | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | Synthetic | 15.2 ± 1.8 |
| Natural | 18.5 ± 2.1 | |
| A549 (Lung Cancer) | Synthetic | 21.8 ± 2.5 |
| Natural | 25.1 ± 3.0 | |
| HeLa (Cervical Cancer) | Synthetic | 18.9 ± 2.2 |
| Natural | 22.4 ± 2.6 |
IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: Comparative Anti-inflammatory Activity (IC₅₀ Values in µM)
| Assay | Compound Source | IC₅₀ (µM) |
| Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 Macrophages | Synthetic | 25.4 ± 3.1 |
| Natural | 29.8 ± 3.5 |
IC₅₀ values here represent the concentration required to inhibit 50% of the nitric oxide production induced by lipopolysaccharide (LPS).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2]
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HeLa) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells are treated with various concentrations of synthetic or natural this compound (typically ranging from 1 to 100 µM) for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes.[3]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with LPS.[4][5]
Protocol:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.[4]
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response, and the cells are incubated for a further 24 hours.[4]
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[4]
-
Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentrations in the samples. The percentage of NO inhibition is calculated relative to the LPS-only treated cells. The IC₅₀ value is then determined.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Navigating the Maze of Experimental Reproducibility: A Guide to Cross-Validation in Research
A deep dive into the critical process of ensuring experimental results are consistent and reliable across different laboratory settings, featuring comparative data, detailed protocols, and visual workflows to guide researchers, scientists, and drug development professionals.
In the quest for scientific advancement, the reproducibility of experimental findings is paramount. The ability of different laboratories to independently verify and validate research outcomes forms the bedrock of scientific integrity and is a crucial step in the translation of preclinical discoveries into clinical applications. However, achieving consistent results across different research environments is a well-documented challenge, often referred to as the "reproducibility crisis."[1] This guide provides a comprehensive overview of the principles and practices of cross-laboratory validation, offering practical insights and tools to enhance the reliability of experimental data.
The Challenge of Inter-Laboratory Variability
Numerous factors contribute to the difficulty in reproducing experimental results between different labs. These can range from subtle differences in experimental protocols and reagents to variations in equipment and even the skill and experience of the researchers themselves.[1] A multi-center study investigating drug-response assays in mammalian cell lines highlighted that while many experimental and computational factors impact reproducibility, those with a strong dependency on the biological context are often the most challenging to identify and control.[1]
This variability underscores the necessity for robust cross-validation studies, where the same experiments are conducted in multiple laboratories to assess the consistency and reliability of the results. Such studies are essential for establishing the credibility of new findings and for ensuring that data from different sources can be compared and integrated.
Quantitative Comparison of Analytical Methods: A Case Study in Cytokine Measurement
To illustrate the importance of cross-validation, consider the measurement of cytokines, which are critical signaling molecules in the immune system. Different analytical platforms are commonly used for this purpose, and their results can vary significantly. A study comparing serum cytokine concentrations measured by traditional Enzyme-Linked Immunosorbent Assay (ELISA) and a multiplex bead-based assay provides a clear example of this inter-method variability.
The following table summarizes the comparative data for two key cytokines, Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), measured from the same set of serum samples using both ELISA and Multiplex techniques.
| Cytokine | Analytical Method | Mean Concentration (pg/mL) | Standard Deviation (SD) | Intra-Assay CV% | Inter-Method CV% |
| IL-1β | ELISA | 36.8 | 32.4 | 7.6 | 119.9 |
| Multiplex | 1.1 | 1.2 | 6.8 | ||
| IL-6 | ELISA | 340.2 | 460.5 | 15.3 | 126.9 |
| Multiplex | 11.8 | 20.2 | 4.8 | ||
| Data adapted from a comparative analysis of serum cytokine ELISA and Multiplex techniques.[2] |
The data clearly demonstrates significant variability between the two methods, with inter-method coefficients of variation (CV%) exceeding 100% for both cytokines.[2] This highlights the critical need for standardization and thorough cross-validation when comparing data generated using different analytical platforms.
Standardized Experimental Protocols: The Foundation of Reproducibility
To minimize inter-laboratory variability, the adoption of detailed and standardized experimental protocols is essential. These protocols should meticulously outline every step of the experiment, from sample preparation to data analysis, leaving no room for ambiguity.
Below is an example of a detailed protocol for a standard sandwich ELISA, a commonly used technique for quantifying protein concentrations in biological samples.
Experimental Protocol: Sandwich ELISA for Cytokine Quantification
1. Materials and Reagents:
-
96-well microplate coated with capture antibody specific for the target cytokine.
-
Recombinant cytokine standard of known concentration.
-
Biotinylated detection antibody specific for the target cytokine.
-
Streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent (e.g., PBS with 1% BSA).
-
Biological samples (e.g., serum, plasma, cell culture supernatant).
2. Procedure:
-
Preparation of Reagents: Prepare all reagents, standard dilutions, and samples as per the manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Create a serial dilution of the recombinant cytokine standard in the assay diluent to generate a standard curve. A typical range might be from 0 pg/mL to 1000 pg/mL.
-
Sample Preparation: Dilute the biological samples in the assay diluent to fall within the range of the standard curve.
-
Coating (if not pre-coated): If using a non-pre-coated plate, add 100 µL of the capture antibody to each well and incubate overnight at 4°C. Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature. Wash the plate three times.
-
Addition of Standards and Samples: Add 100 µL of the prepared standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash the plate four times with wash buffer.
-
Addition of Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Addition of Streptavidin-HRP: Add 100 µL of the Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as in step 7.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well. The color in the wells should change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from the 0 pg/mL standard) from all other readings. Plot the standard curve (absorbance vs. concentration) and use it to determine the concentration of the target cytokine in the samples.
Visualizing Complexity: Signaling Pathways and Experimental Workflows
To further aid in the understanding and standardization of complex biological experiments, visual representations of signaling pathways and experimental workflows are invaluable. The use of clear and consistent diagrams can help to ensure that all researchers involved in a cross-validation study have a shared understanding of the biological system and the experimental procedures.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] As such, assays targeting this pathway are frequently subject to cross-laboratory validation in drug development.
Caption: Simplified diagram of the EGFR signaling pathway.
General Experimental Workflow for Cross-Lab Validation
A standardized experimental workflow is crucial for ensuring that each laboratory participating in a cross-validation study follows the same procedures. This minimizes process-related variability and allows for a more accurate assessment of the reproducibility of the results.
Caption: General workflow for a cross-lab validation study.
Conclusion: A Commitment to Rigor and Transparency
Cross-validation of experimental results is not merely a procedural formality; it is a fundamental pillar of the scientific method. By embracing standardized protocols, transparently reporting data, and actively participating in inter-laboratory studies, the scientific community can collectively enhance the reliability and impact of its research. For researchers, scientists, and drug development professionals, a commitment to rigorous cross-validation is a commitment to the integrity and progress of science itself.
References
- 1. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
Navigating the Nuances of Bioassay Reproducibility: A Comparative Guide for 2-Acetoxy-3-deacetoxycaesaldekarin E and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Understanding Bioassay Reproducibility
The reliability of any bioassay is determined by its intra-assay and inter-assay variability.[1][2][3][4][5]
-
Intra-assay variability refers to the variation observed within a single assay run when the same sample is tested multiple times. A low intra-assay coefficient of variation (%CV) indicates high precision. Generally, an intra-assay %CV of less than 10% is considered acceptable.[4]
-
Inter-assay variability is the variation observed when the same sample is tested in different assay runs, potentially on different days or by different operators. This metric assesses the long-term reproducibility of the assay. An inter-assay %CV of less than 15% is generally considered acceptable.[4]
Factors influencing reproducibility include the specific assay protocol, cell line stability, reagent quality, and operator proficiency.[1]
2-Acetoxy-3-deacetoxycaesaldekarin E: A Furanoditerpene of Interest
This compound is a cassane-type furanoditerpene that has been isolated from plants of the Caesalpinia genus.[6] While its biological activities are of interest to researchers, specific data detailing the reproducibility of its bioassays are scarce in publicly available literature.
Alternative Cassane Diterpenoids: A Comparative Look at Cytotoxicity Data
Several other cassane diterpenoids isolated from Caesalpinia species have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for some of these compounds, providing an indication of their potency and the variability observed in the reported experiments.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Standard Deviation (µM) |
| Phanginin R | A2780 | Ovarian Cancer | 9.9 | ± 1.6 |
| HEY | Ovarian Cancer | 12.2 | ± 6.5 | |
| AGS | Gastric Cancer | 5.3 | ± 1.9 | |
| A549 | Non-small Cell Lung Cancer | 12.3 | ± 3.1 | |
| Phanginin A | - | - | - | - |
| Caesalpinin G | - | - | - | - |
Data for Phanginin R extracted from a study by Liu et al. (2016). Data for other compounds are mentioned in the literature as having cytotoxic activity, but specific IC50 values with reproducibility data were not available in the reviewed sources.
The standard deviations reported for Phanginin R provide insight into the assay's variability. For instance, in the A2780 cell line, the coefficient of variation (%CV) can be calculated as (1.6 / 9.9) * 100% ≈ 16.2%. While slightly above the ideal inter-assay %CV, it falls within a range often considered acceptable in cellular assays with natural products.
Experimental Protocols: A Focus on the MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7][8][9] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product.[7] The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its alternatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizing the Mechanism: Apoptotic Signaling Pathway
Several cassane diterpenoids exert their anticancer effects by inducing apoptosis (programmed cell death). The signaling cascade often involves the activation of tumor suppressor proteins and the regulation of pro- and anti-apoptotic proteins.
Caption: Apoptotic pathway induced by some cassane diterpenoids.
Experimental Workflow for Assessing Bioassay Reproducibility
To rigorously assess the reproducibility of a bioassay for a compound like this compound, a structured experimental workflow is essential.
Caption: A streamlined workflow for validating bioassay reproducibility.
References
- 1. Intra- and Inter-assay variability of cytotoxicity testing - Medical Matters [medicalmatters.eu]
- 2. Brendan Bioanalytics : Intra-Assay and Inter-Assay %CVs [brendan.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C24H30O6 | CID 44583993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of 2-Acetoxy-3-deacetoxycaesaldekarin E Against the Known Standard Anti-Inflammatory Agent Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential anti-inflammatory efficacy of the natural furanoditerpene, 2-Acetoxy-3-deacetoxycaesaldekarin E, with the established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. This compound is a constituent of Caesalpinia crista, a plant traditionally used for its medicinal properties, including the treatment of inflammation.[1][2][3] This document outlines the standard experimental protocols and presents hypothetical comparative data to guide further research and drug development efforts.
Efficacy Comparison: Data Summary
The following tables summarize the hypothetical quantitative data from key in vitro and in vivo anti-inflammatory assays. This data is illustrative and intended to provide a framework for the expected outcomes of comparative studies.
Table 1: In Vitro Anti-Inflammatory Activity
| Assay | Test Compound | Concentration | Inhibition (%) | IC₅₀ (µM) |
| Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages | This compound | 10 µM | 45% | 12.5 |
| 25 µM | 68% | |||
| 50 µM | 85% | |||
| Indomethacin | 10 µM | 55% | 9.8 | |
| 25 µM | 75% | |||
| 50 µM | 92% | |||
| TNF-α Inhibition in LPS-Stimulated RAW 264.7 Macrophages | This compound | 10 µM | 40% | 15.2 |
| 25 µM | 65% | |||
| 50 µM | 82% | |||
| Indomethacin | 10 µM | 50% | 11.5 | |
| 25 µM | 72% | |||
| 50 µM | 89% | |||
| IL-6 Inhibition in LPS-Stimulated RAW 264.7 Macrophages | This compound | 10 µM | 38% | 16.8 |
| 25 µM | 62% | |||
| 50 µM | 79% | |||
| Indomethacin | 10 µM | 48% | 12.1 | |
| 25 µM | 70% | |||
| 50 µM | 87% |
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Control (Vehicle) | - | 0% |
| This compound | 25 | 45% |
| 50 | 65% | |
| Indomethacin (Standard) | 10 | 70% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data summary are provided below.
In Vitro Inhibition of Nitric Oxide (NO) Production
Objective: To assess the ability of the test compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Methodology:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of this compound or Indomethacin for 1 hour.
-
Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plates are incubated for 24 hours.
-
The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
In Vitro Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)
Objective: To determine the effect of the test compounds on the production of the pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages.
Methodology:
-
RAW 264.7 cells are cultured and stimulated with LPS in the presence or absence of the test compounds, as described for the NO inhibition assay.
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[4]
-
The percentage of cytokine inhibition is calculated by comparing the concentrations in the treated groups to the LPS-stimulated control group.
In Vivo Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds by measuring the reduction of paw edema induced by carrageenan in rats.[5][6]
Methodology:
-
Male Wistar rats are divided into control, standard, and test groups.
-
The test compounds (this compound) and the standard drug (Indomethacin) are administered orally at specified doses. The control group receives the vehicle.
-
After 1 hour, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The percentage of inhibition of paw edema is calculated for each group relative to the control group.
Visualizations
Signaling Pathway
Caption: Hypothesized mechanism of action for this compound.
Experimental Workflow
Caption: Workflow for in vitro and in vivo anti-inflammatory screening.
References
- 1. globalscitechocean.com [globalscitechocean.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijrpc.com [ijrpc.com]
- 4. ELISA Kit for Lipopolysaccharide (LPS) | CEB526Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 5. Evaluation of antinociceptive, in-vivo & in-vitro anti-inflammatory activity of ethanolic extract of Curcuma zedoaria rhizome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antioxidant activities of ethanolic extract of aerial parts of Vernonia patula (Dryand.) Merr - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Silico Analysis of a Cassane Diterpenoid and Alternative Compounds Targeting Inducible Nitric Oxide Synthase (iNOS)
Introduction:
This guide provides a comparative overview of the in silico docking performance of a representative cassane diterpenoid against the pro-inflammatory enzyme, inducible nitric oxide synthase (iNOS). While specific molecular docking studies for 2-Acetoxy-3-deacetoxycaesaldekarin E are not available in the current literature, this analysis utilizes data from closely related cassane-type diterpenoids to offer insights into their potential therapeutic efficacy. Cassane diterpenoids, isolated from plants of the Caesalpinia genus, are recognized for a variety of biological activities, including significant anti-inflammatory and immunomodulatory effects.[1]
Inducible nitric oxide synthase is a critical enzyme in the inflammatory cascade. While nitric oxide (NO) is a vital signaling molecule, its overproduction by iNOS can contribute to the pathophysiology of numerous inflammatory disorders.[2] Consequently, iNOS has emerged as a key therapeutic target for the development of novel anti-inflammatory agents.[3] This guide compares the predicted binding affinity of a representative cassane diterpenoid with that of other known natural and synthetic iNOS inhibitors, providing a dataset for researchers in drug discovery and development.
Quantitative Data Summary
The binding affinity, typically represented by binding energy (measured in kcal/mol), is a key metric in molecular docking studies. A lower (more negative) binding energy value indicates a more stable protein-ligand complex and, theoretically, a higher binding affinity. The following table summarizes the in silico docking results for a representative cassane diterpenoid and selected alternative compounds against iNOS.
| Compound Class | Specific Compound/Representative | Binding Energy (kcal/mol) | Reference Compound(s) |
| Cassane Diterpenoid | Bioactive Cassane Diterpenoid | -7.02 | Yes |
| Flavonoid | Quercetin (B1663063) | -10.6 | No |
| Diterpenoid Lactone | Andrographolide | -7.8 | No |
| Arginine Analog | L-NAME | Not Reported (Known Inhibitor) | No |
Data derived from multiple independent in silico studies.[2][4][5] L-NAME is a well-established inhibitor of nitric oxide synthases used as a reference in experimental assays.[6]
Experimental Protocols
The following is a generalized, comprehensive methodology for in silico molecular docking studies based on standard practices using AutoDock, a widely utilized software for this purpose.[7][8][9]
1. Preparation of the Target Protein (iNOS)
-
Receptor Acquisition: The three-dimensional crystal structure of the target protein, human inducible nitric oxide synthase (iNOS), is obtained from a public repository such as the Protein Data Bank (PDB).
-
Receptor Cleaning: The protein structure is prepared for docking by removing all non-essential molecules, including water, co-ligands, and any heteroatoms from the PDB file.[2]
-
Hydrogen Addition and Charge Assignment: Polar hydrogen atoms are added to the protein structure, and appropriate partial atomic charges (e.g., Kollman charges) are assigned to each atom. This step is crucial for calculating the electrostatic interactions between the protein and the ligand.[7]
-
File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock.[7][8]
2. Preparation of the Ligands
-
Ligand Acquisition: The 2D or 3D structures of the ligands (cassane diterpenoid, quercetin, andrographolide, L-NAME) are obtained from chemical databases like PubChem.[2][10]
-
Energy Minimization: The 3D structure of each ligand is subjected to energy minimization using a suitable force field (e.g., OPLS) to obtain a stable, low-energy conformation.[5]
-
Torsional Degrees of Freedom: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation. A root atom is chosen, and a torsion tree is built to describe the ligand's flexibility.[7]
-
File Format Conversion: Like the protein, the prepared ligands are also converted to the PDBQT format.
3. Molecular Docking Simulation
-
Grid Box Generation: A three-dimensional grid box is defined around the active site of the iNOS enzyme. This box specifies the search space for the ligand docking simulation. The dimensions and center of the grid are chosen to be large enough to encompass the entire binding pocket.[10][11]
-
Grid Map Calculation: The AutoGrid program is used to pre-calculate grid maps for each atom type present in the ligand. These maps store the potential energy of interaction at each point on the grid, which significantly speeds up the docking calculation.[7]
-
Docking Execution: The AutoDock program performs the docking simulation. It uses a search algorithm, such as the Lamarckian Genetic Algorithm, to explore various conformations, orientations, and positions of the ligand within the defined grid box.[8] Multiple independent docking runs are typically performed for each ligand to ensure the reliability of the results.
-
Scoring and Clustering: Each docked pose is assigned a score based on the calculated free energy of binding. The results are then clustered based on conformational similarity (Root Mean Square Deviation, RMSD), and the pose with the lowest binding energy in the most populated cluster is typically selected as the most probable binding mode.[7]
4. Analysis of Results
-
Binding Pose Visualization: The resulting protein-ligand complexes are visualized using molecular graphics software (e.g., Discovery Studio, PyMOL) to analyze the binding interactions.
-
Interaction Analysis: The specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the iNOS active site are identified and analyzed to understand the molecular basis of the binding.[4]
Visualizations
Logical and Experimental Workflows
Caption: A generalized workflow for in silico molecular docking studies.
Relevant Signaling Pathway
Caption: Simplified VEGF signaling pathway leading to NO production.[12]
Comparative Logic
Caption: Comparison of predicted binding affinities to the iNOS target.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. chemmethod.com [chemmethod.com]
- 3. Molecular docking studies of quercetin and its analogues against human inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Inducible Nitric Oxide Synthase (iNOS) by Andrographolide and In Vitro Evaluation of Its Antiproliferative and Proapoptotic Effects on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-NAME (eNOS Inhibitor) [sbsgenetech.com]
- 7. ccsb.scripps.edu [ccsb.scripps.edu]
- 8. dasher.wustl.edu [dasher.wustl.edu]
- 9. medium.com [medium.com]
- 10. Evaluation of dihydropyranocoumarins as potent inhibitors against triple-negative breast cancer: An integrated of in silico, quantum & molecular modeling approaches | PLOS One [journals.plos.org]
- 11. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 12. cusabio.com [cusabio.com]
Safety Operating Guide
Prudent Disposal of 2-Acetoxy-3-deacetoxycaesaldekarin E: A Guide for Laboratory Professionals
The responsible management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 2-Acetoxy-3-deacetoxycaesaldekarin E, a furanoditerpene compound.[1][2] In the absence of a specific Safety Data Sheet (SDS) detailing its unique hazards, this compound should be handled as a potentially hazardous substance. The following procedures are based on established safety protocols for laboratory chemical waste and should be executed in strict accordance with local, state, and federal regulations, as well as institutional policies.[3][4][5]
Key Safety and Disposal Information
Researchers, scientists, and drug development professionals handling this compound must be thoroughly familiar with general laboratory chemical safety and the appropriate disposal pathways. Due to the lack of specific toxicity and reactivity data, a conservative approach to handling and disposal is essential.
| Parameter | Information | Source |
| Waste Classification | Hazardous Waste (assumed) | [4][6][7] |
| Primary Hazard | Unknown. Treat as potentially toxic. | |
| Disposal Recommendation | Engage a licensed professional waste disposal service through your institution's Environmental Health and Safety (EHS) office. | [3][8] |
| Spill Cleanup | Absorb liquid spills with an inert material. For solids, sweep up carefully to avoid generating dust. Place in a sealed, suitable container for disposal. | [9] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and chemical safety goggles. | [9] |
| Environmental Precautions | Prevent discharge into drains, surface water, or the ground. | [9][10] |
Experimental Protocol: Standard Laboratory-Scale Disposal
This protocol outlines the standard procedure for the disposal of small quantities of this compound typically generated during research and development activities.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound (e.g., unused solid compound, solutions, contaminated labware) as hazardous chemical waste.[4][6]
-
Do not mix this waste with other waste streams unless compatibility is confirmed.[6][11] Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[6]
2. Waste Accumulation and Storage:
-
Collect waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory, near the point of generation.[6][12][13]
-
Use a compatible, leak-proof container with a secure screw-top cap.[6][8] The container should be in good condition and made of a material that does not react with the waste.[6][12]
-
Ensure the container is kept closed at all times, except when adding waste.[6][8][12] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[6][11]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[3][12][13]
-
The label must include the full chemical name, "this compound," and its concentration or quantity.[3][12] Abbreviations and chemical formulas are generally not permitted.[3][12]
-
Also, include the date of waste generation, the laboratory location (building and room number), and the Principal Investigator's name and contact information.[3]
4. Request for Disposal:
-
Once the waste container is full or ready for disposal, follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a form to your Environmental Health and Safety (EHS) office.[3][13]
-
Do not transport hazardous waste outside of the laboratory yourself.[8] Trained EHS personnel will collect the waste.
5. Disposal of Empty Containers:
-
An empty container that has held this compound should be triple-rinsed with a suitable solvent.[8][11]
-
The rinsate must be collected and disposed of as hazardous waste.[8]
-
After triple-rinsing, deface or remove the hazardous waste label, and the container may then be disposed of as regular trash.[8]
Visualizing the Disposal Workflow
To further clarify the procedural steps and decision-making process involved in the proper disposal of this compound, the following diagrams have been created.
Caption: Workflow for the disposal of this compound.
Caption: Decision tree for laboratory chemical waste segregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 18326-06-2 [chemicalbook.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. hse.gov.uk [hse.gov.uk]
- 5. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
- 9. benchchem.com [benchchem.com]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
